2H-Pyran-3,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76031-43-1 |
|---|---|
Molecular Formula |
C5H4O3 |
Molecular Weight |
112.08 g/mol |
IUPAC Name |
pyran-3,4-dione |
InChI |
InChI=1S/C5H4O3/c6-4-1-2-8-3-5(4)7/h1-2H,3H2 |
InChI Key |
RLKSFDPWAOQOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)C=CO1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Pyran Dione Core and Derivatives
Established Synthetic Routes to Pyran-Dione Scaffolds
Cyclization Reactions
Cyclization reactions represent a fundamental and widely employed strategy for the construction of the pyran-dione ring system. These methods utilize a variety of starting materials and reaction conditions to achieve the desired cyclic structure.
Meldrum's acid and its derivatives are versatile C3 building blocks in organic synthesis, and their reaction with various electrophiles and nucleophiles provides a powerful tool for the construction of heterocyclic systems, including pyran-diones. One-pot, three-component reactions involving Meldrum's acid, arylaldehydes, and 1,3-dicarbonyl compounds have been developed for the synthesis of dihydropyranones and dihydropyrano[2,3-d] Current time information in Bangalore, IN.evitachem.comdioxine-diones. researchgate.net These reactions, often catalyzed by a base like potassium hydroxide (B78521) in a water-ethanol mixture, can be performed under both thermal conditions and ultrasound irradiation, with the latter often providing higher yields in shorter reaction times. researchgate.net
For instance, the reaction of Meldrum's acid with an arylaldehyde is proposed to initially form an arylidene Meldrum's acid intermediate. researchgate.net Subsequent Michael addition of a 1,3-dicarbonyl compound, such as acetylacetone, to this intermediate, followed by intramolecular cyclization and elimination of a molecule of acetone (B3395972) and water, leads to the formation of the corresponding dihydropyranone derivative. researchgate.net
A specific example is the synthesis of Dihydro-2H-pyran-2,4(3H)-dione, which can be achieved through the reaction of Meldrum's acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide. evitachem.combenchchem.com This approach highlights the utility of Meldrum's acid as a key precursor for constructing the pyran-dione scaffold. evitachem.combenchchem.com
Table 1: Synthesis of Dihydropyranones and Dihydropyrano[2,3-d] Current time information in Bangalore, IN.evitachem.comdioxine-diones using Meldrum's Acid researchgate.net
| Entry | Arylaldehyde (R) | 1,3-Dicarbonyl | Product | Thermal Yield (%) | Ultrasound Yield (%) |
| 1 | C₆H₅ | Acetylacetone | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-2H-pyran-2-one | 69 | 87 |
| 2 | 2-MeC₆H₄ | Acetylacetone | 5-Acetyl-6-methyl-4-(o-tolyl)-3,4-dihydro-2H-pyran-2-one | 69 | 80 |
| 3 | 3-MeC₆H₄ | Dimedone | 7,7-Dimethyl-4-(m-tolyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione | 80 | 90 |
| 4 | 4-ClC₆H₄ | Barbituric Acid | 5-(4-Chlorophenyl)-1,3-dioxane[4,5-b]pyrimidine-2,4,6(1H,3H,5H)-trione | 60 | 90 |
| 5 | 4-CF₃C₆H₄ | Meldrum's Acid | 5-(4-(Trifluoromethyl)phenyl)-2,2-dimethyl-5,6-dihydro-4H,7H-pyrano[2,3-d] Current time information in Bangalore, IN.evitachem.comdioxine-4,7-dione | 80 | 80 |
Yields are for isolated products.
The intramolecular cyclization of γ-bromohomoallylic alcohols presents another effective route to pyran-dione derivatives, specifically Dihydro-2H-pyran-2,4(3H)-dione. This method involves a copper-catalyzed O-vinylation reaction. benchchem.comfigshare.com The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst and 1,10-phenanthroline (B135089) as a ligand in a solvent such as refluxing acetonitrile (B52724). benchchem.comfigshare.com
The mechanism of this reaction is thought to proceed through the formation of a copper-alkoxide intermediate, followed by intramolecular nucleophilic attack of the oxygen atom onto the vinyl bromide, leading to the cyclized product. Studies have shown that the 4-exo cyclization is generally favored over other cyclization modes in these copper-catalyzed reactions. figshare.com This methodology has also been extended to synthesize other ring sizes, demonstrating its versatility in constructing various oxygen-containing heterocycles. figshare.com
Malic acid and its derivatives serve as valuable precursors for the synthesis of certain pyran-dione structures. For example, 3-Methyldihydro-2H-pyran-2,6(3H)-dione can be synthesized through the cyclization of malic acid derivatives. smolecule.com A common approach involves the treatment of a malic acid derivative with acetic anhydride (B1165640) under reflux conditions. evitachem.comsmolecule.com This method provides an efficient pathway to the desired pyran-dione product. The reaction proceeds through the formation of a mixed anhydride, followed by an intramolecular acylation to form the cyclic dione (B5365651).
Base-promoted condensation reactions offer another synthetic strategy for accessing pyran-dione scaffolds. Specifically, potassium carbonate has been utilized to promote the condensation of ethyl acetoacetate (B1235776) with aromatic aldehydes in ethanol (B145695) to yield derivatives of 3-Methyldihydro-2H-pyran-2,6(3H)-dione. smolecule.com This approach represents a straightforward method for the construction of this particular pyran-dione system. The reaction likely proceeds through a Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the final product.
A facile and potentially environmentally friendly approach for the synthesis of functionalized polycyclic acetals, including furopyrans, involves a cascade Michael addition and cycloacetalization of pyranones and 1,3-dicarbonyls. nih.gov This methodology, which can be carried out under mild aqueous conditions, offers a diversity-oriented route to complex heterocyclic structures. nih.gov The reaction pathway can be influenced by the specific pyranone employed, leading to a switch in the resulting product class. nih.gov
In some variations, this cascade process can be catalyzed by organocatalysts, such as chiral squaramides, to achieve high diastereo- and enantioselectivities. rsc.orgrsc.org The reaction of 1,3-dicarbonyls with Morita-Baylis-Hillman acetates of nitroalkenes, for instance, proceeds via an SN2'-intramolecular oxa-Michael addition sequence to furnish pyranones and pyranonaphthoquinones in good to excellent yields. rsc.orgrsc.org This method has been shown to be scalable with low catalyst loading. rsc.org
Furthermore, the development of oxa-[3+2] cycloaddition reactions of Achmatowicz products with 1,3-dicarbonyl compounds provides a rapid and highly efficient assembly of polycyclic furopyranones. rsc.org These reactions can proceed through either a Pd-catalyzed Tsuji-Trost allylation and concomitant oxa-Michael cyclization or a quinine-promoted cascade Michael addition and SN2-type cycloacetalization. rsc.org
Ring-Expansion Strategies (e.g., for 2H-Pyran-2,6(3H)-dione from monocyclopropanated furans/pyrroles)
Ring-expansion reactions provide an elegant pathway to six-membered heterocycles like pyrans from smaller ring systems. A notable strategy involves the transformation of monocyclopropanated furans and pyrroles. For instance, a palladium-catalyzed coupling between aryl halides and monocyclopropanated pyrroles or furans leads to the formation of valuable six-membered N- and O-heterocycles. researchgate.net A key step in this process is the selective cleavage of the non-activated endocyclic carbon-carbon bond within the 2-heterobicyclo[3.1.0]hexane framework. researchgate.net This method grants access to highly functionalized pyrans that are otherwise challenging to synthesize. researchgate.net
Another approach is the N-Heterocyclic Carbene (NHC)-catalyzed ring expansion of readily available 2-acyl-1-formylcyclopropanes. acs.org This reaction, using a triazolium salt as the precatalyst and DBU as a base, efficiently converts various 2-acyl-1-formylcyclopropanes into 3,4-dihydro-α-pyrones in good to excellent yields. acs.org Additionally, stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to afford 2H-pyran derivatives. researchgate.net The chemistry of donor-acceptor cyclopropanes, which can be smoothly ring-opened through a homo-Michael addition, has also been explored for creating skeletons suitable for further synthetic transformations. dokumen.pub
Organocatalytic Approaches (e.g., for 3,4-Dihydropyran-2-ones)
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 3,4-dihydropyranones and related structures, which are prevalent in many natural products and pharmacologically active molecules. sioc-journal.cn These methods offer an efficient route to chiral heterocyclic compounds, with significant progress made in recent years. sioc-journal.cn Among the various organocatalytic strategies, the use of N-heterocyclic carbenes (NHCs) is particularly prominent for the synthesis of 3,4-dihydropyran-2-ones, also known as enol δ-lactones. sioc-journal.cnnih.gov
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate substrates like aldehydes in various ways, enabling the synthesis of numerous 3,4-dihydropyran-2-ones and their derivatives. exlibrisgroup.comnih.gov This catalytic activation has been extensively studied and applied to a wide range of substrates and reaction conditions. nih.govexlibrisgroup.com The synthesis of these valuable heterocycles has been significantly advanced by NHC catalysis, which provides efficient and selective methods for their construction. rsc.org
The general mechanism of NHC catalysis in this context often begins with the in situ formation of the free carbene, which then performs a nucleophilic attack on a substrate (e.g., an aldehyde) to form a Breslow intermediate. nih.gov This intermediate can then be converted into key reactive species such as a homoenolate, azolium enolate, or an α,β-unsaturated acylazolium intermediate, depending on the reaction conditions and substrates. nih.gov These intermediates then participate in cycloaddition reactions to form the dihydropyranone ring. nih.gov
| Catalyst Type | Reaction | Key Intermediate | Product | Ref |
| N-Heterocyclic Carbene (NHC) | Cycloaddition | Breslow intermediate, Homoenolate, Acylazolium | 3,4-Dihydropyran-2-ones | nih.gov |
| N-Heterocyclic Carbene (NHC) | Annulation of Enals and Vinyl Ketones | Homoenolate | Dihydropyranones | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Annulation of Thioesters | Enolizable Thioesters | 2-Pyrones | scilit.com |
The [4+2] cycloaddition, or hetero-Diels-Alder reaction, is a common strategy in NHC catalysis to construct six-membered rings. In this approach, the NHC-generated dienolate intermediate acts as the four-atom component, reacting with a two-atom dienophile. d-nb.info An NHC-catalyzed [4+2] annulation has been developed for the direct synthesis of 2-pyrones from α-chlorothioesters and β,γ-unsaturated α-keto esters or chalcones. scilit.com This method demonstrates high functional group tolerance. scilit.com
Furthermore, spirocyclic oxindole-dihydropyranones have been synthesized stereoselectively through a [4+2] annulation of α-bromo-α,β-unsaturated aldehydes with isatin (B1672199) derivatives, employing a cooperative NHC/Lewis acid catalytic system. acs.org This reaction proceeds without the need for external oxidants. acs.org Atroposelective formal (4+2) cycloadditions catalyzed by NHCs have also been used to create biaryls, where an acylazolium intermediate undergoes a 1,6-addition with an enol followed by an intramolecular aldol (B89426) reaction and cyclization. beilstein-journals.org
| Reaction | Substrates | Catalyst System | Product | Ref |
| [4+2] Annulation | α-chlorothioesters, β,γ-unsaturated α-keto esters | NHC | 2-Pyrones | scilit.com |
| [4+2] Annulation | α-bromo-α,β-unsaturated aldehydes, isatin derivatives | NHC / Lewis Acid | Spirocyclic oxindole-dihydropyranones | acs.org |
| Formal (4+2) Cycloaddition | Enals, Carbonyl compounds | Chiral NHC | Axially chiral arenes | beilstein-journals.org |
The [3+3] cycloaddition strategy has gained significant attention due to the variety of three-atom building blocks and flexible catalytic patterns available. rsc.org In NHC-catalyzed [3+3] reactions, unsaturated aldehydes (enals or ynals) are common three-carbon building blocks. rsc.org The NHC catalyst converts these aldehydes into reactive electrophilic unsaturated acyl azolium intermediates. rsc.org
For example, an NHC-catalyzed [3+3] atroposelective annulation between cyclic 1,3-diones and ynals produces axially chiral 2-pyrones in moderate to good yields with high enantioselectivities. rsc.org Similarly, the formal [3+3] annulation of alkynoic acid esters with indolin-3-ones, facilitated by an NHC, constructs pyrano[3,2-b]indol-2-one skeletons in high yields. rsc.org These methods have also been applied to the synthesis of axially chiral heterobiaryls and triarylpyranones, showcasing the versatility of the [3+3] approach in constructing complex molecular architectures with high stereocontrol. beilstein-journals.org
| Reaction | Substrates | Catalyst System | Product | Ref |
| [3+3] Atroposelective Annulation | Cyclic 1,3-diones, Ynals | NHC, Base, Lewis Acid, Oxidant | Axially chiral 2-pyrones | rsc.org |
| Formal [3+3] Annulation | Alkynoic acid esters, Indolin-3-ones | NHC, Base | Pyrano[3,2-b]indol-2-ones | rsc.org |
| Atroposelective [3+3] Annulation | 2-Sulfonamidoindolines, 3-Arylpropiolates | Chiral NHC | Axially chiral heterobiaryls | beilstein-journals.org |
Combining NHC organocatalysis with other catalytic modes, known as synergistic catalysis, has emerged as a powerful strategy to enhance reaction efficiency and selectivity, and even to alter reaction pathways. mdpi.com The combination of NHCs with Lewis acids is a particularly effective approach. mdpi.com This dual catalysis can promote enantioselective reactions for the assembly of biologically important chiral molecules under mild conditions. mdpi.com
In the synthesis of dihydropyranones, synergistic catalysis involving an NHC and a secondary amine catalyst has been employed. This system facilitates the reaction between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds. mdpi.com Lewis acids such as Ti(Oi-Pr)₄ and Sc(OTf)₃ have been used in cooperation with NHCs to catalyze reactions like the enantioselective dimerization of enals or the γ-addition of enals to trifluoromethyl ketones, leading to various lactones. mdpi.com The cooperative NHC/LiCl system has been used for conjugate additions to α,β-unsaturated acyl azoliums. mdpi.com This synergistic approach expands the scope of NHC catalysis, enabling the synthesis of complex structures with high levels of stereocontrol. mdpi.com
N-Heterocyclic Carbene (NHC) Catalysis[5],
Multi-component Reaction Strategies (General Pyran Derivative Synthesis)
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. samipubco.com MCRs are advantageous for their operational simplicity, reduced reaction times, and environmental friendliness, making them a cost-effective approach for generating molecular diversity. samipubco.commdpi.com
A variety of pyran derivatives have been synthesized using MCRs. For instance, 2-amino-4H-pyran derivatives can be synthesized in excellent yields via a one-pot, three-component reaction of an aryl aldehyde, a β-dicarbonyl compound (like dimedone), and malononitrile (B47326). samipubco.comechemcom.com These reactions can be performed in environmentally benign solvents like water and are often promoted by recyclable catalysts such as nano-SnO₂ or a DABCO-CuCl complex. samipubco.comechemcom.com Similarly, four-component reactions involving arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones have been developed for the selective synthesis of 3,4-dihydro-2H-pyrans. acs.org The development of MCRs for pyran synthesis is a subject of considerable interest, with novel domino reactions and the use of sustainable catalysts being actively explored. mdpi.comarkat-usa.org
| Reaction Type | Reactants | Catalyst | Product | Ref |
| Three-component | Aryl aldehydes, β-dicarbonyl compounds, malononitrile | nano-SnO₂ | 2-Amino-4H-pyran derivatives | samipubco.com |
| Three-component | Aldehyde, malononitrile, dimedone | DABCO-CuCl | 2-Amino-4H-pyran derivatives | echemcom.com |
| Four-component | Arylamines, acetylenedicarboxylate, aromatic aldehydes, cyclic 1,3-diketones | None specified | 3,4-Dihydro-2H-pyrans | acs.org |
| Three-component (Domino) | Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Ammonium (B1175870) acetate (B1210297) (Microwave) | Pyrano[4,3-b]pyran-5-one derivatives | arkat-usa.org |
Stereoselective and Enantioselective Synthesis (General Pyranone Derivatives)
The development of stereoselective and enantioselective methods for the synthesis of pyranone derivatives is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. acs.orgacs.org These methods allow for the precise control of the three-dimensional arrangement of atoms in the molecule, a key factor in its interaction with biological targets.
One notable approach involves the use of chiral catalysts to induce enantioselectivity. For instance, N-heterocyclic carbene (NHC) organocatalysis has been successfully employed in the preparation of chiral pyranone fused indole (B1671886) derivatives. acs.orgacs.orgnih.gov This method has demonstrated the ability to produce compounds with high enantiomeric excess, leading to the identification of stereoisomers with significantly enhanced antibacterial activity against pathogens like Xanthomonas oryzae pv oryzae (Xoo). acs.orgacs.orgnih.gov Mechanistic studies have suggested that the stereochemical configuration of these molecules directly impacts their binding affinity to target enzymes, such as dihydropteroate (B1496061) synthase (DHPS) in Xoo. acs.orgnih.gov
Another powerful strategy utilizes naturally occurring chiral building blocks, such as carbohydrates, to synthesize stereochemically defined pyranone derivatives. nih.govrsc.orgresearchgate.net Starting from readily available sugars like D-galactose and D-glucose, highly stereoselective routes have been established to produce sugar-fused pyrano[3,2-c]pyranones. nih.govrsc.orgresearchgate.net These syntheses often involve the use of organocatalysts like L-proline to achieve high diastereoselectivity, yielding exclusively single diastereomers in many cases. rsc.orgresearchgate.net The resulting carbohydrate-fused pyranones have shown promise as anticancer agents. nih.govrsc.org
The structural complexity and stereochemical diversity of natural products containing the pyranone core often present significant synthetic challenges. researchgate.net However, the development of novel construction methods, such as the inverse-electron-demand oxa-Diels–Alder cycloaddition, has provided access to complex spirooxindole-pyran derivatives with high enantioselectivity. rsc.org
Table 1: Examples of Stereoselective Synthesis of Pyranone Derivatives
| Starting Material(s) | Catalyst/Reagent | Product Type | Key Feature |
| Indole-2-carbaldehydes and enals | N-Heterocyclic Carbene (NHC) | Chiral Pyranone Fused Indoles | High enantioselectivity, potent antibacterial activity. acs.orgacs.orgnih.gov |
| D-Galactose, D-Glucose, 4-hydroxycoumarins | L-proline | Sugar-fused Pyrano[3,2-c]pyranones | High diastereoselectivity, potential anticancer agents. nih.govrsc.orgresearchgate.net |
| β,γ-Unsaturated pyrazole (B372694) amide and isatin-derived oxodiene | Bifunctional Catalyst | Spirooxindole-pyran Derivatives | Enantioselective inverse-electron-demand oxa-Diels–Alder reaction. rsc.org |
Industrial Production Methods and Scalability Considerations (General Oxane-2,4-dione)
The industrial production of oxane-2,4-dione and its derivatives necessitates synthetic routes that are not only efficient and high-yielding but also scalable and cost-effective. While specific large-scale production details for 2H-pyran-3,4-dione are not extensively documented in the public domain, general principles for the industrial synthesis of related heterocyclic compounds can be inferred.
A common strategy for producing heterocyclic compounds on an industrial scale involves the use of continuous flow reactors. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and more consistent product quality. For the synthesis of oxane-2,4-dione, this would involve the continuous feeding of starting materials and reagents into a reactor system where the reaction conditions, such as temperature, pressure, and catalyst concentration, are precisely controlled to maximize yield and purity.
The scalability of a synthetic route is a critical consideration. Reactions that perform well on a laboratory scale (milligram to gram) may not be directly transferable to an industrial scale (kilogram to ton) without significant optimization. For instance, a multi-gram synthesis of an isoquinoline (B145761) derivative, a related heterocyclic system, demonstrated the feasibility of scaling up a reaction that involved a Ugi-adduct, with the product conveniently precipitating out of the reaction mixture, simplifying purification. researchgate.net Such considerations are paramount for the industrial viability of any synthetic process.
The choice of starting materials and catalysts is also crucial for industrial applications. Ideally, starting materials should be readily available and inexpensive. For example, the synthesis of certain polymers involves the copolymerization of maleic anhydride (oxolane-2,5-dione) with other monomers, a process that is amenable to large-scale production. benchchem.com
Table 2: Key Considerations for Industrial Production of Oxane-2,4-dione
| Factor | Consideration | Relevance to Oxane-2,4-dione |
| Reaction Type | Efficiency, atom economy, and safety of the chemical transformation. | Cyclization reactions are common for forming the pyran ring. |
| Catalyst | Cost, availability, reusability, and environmental impact. | The use of heterogeneous catalysts can simplify purification and reduce waste. mdpi.comnih.gov |
| Reactor Type | Batch vs. continuous flow processing. | Continuous flow reactors can offer better control and consistency for large-scale production. |
| Scalability | Feasibility of transitioning from laboratory to industrial scale. | Requires optimization of reaction parameters and may necessitate process redesign. researchgate.net |
| Purification | Ease of isolating the final product in high purity. | Methods like precipitation or crystallization are often preferred for large-scale operations. |
Green Chemistry Principles and Sustainable Synthetic Routes in Pyran-Dione Research
The principles of green chemistry are increasingly being integrated into the synthesis of pyran-dione derivatives to minimize environmental impact and enhance sustainability. mdpi.comnih.gov This involves the development of eco-friendly protocols that utilize renewable resources, reduce waste, and employ non-toxic reagents and solvents. nih.gov
A key focus in green pyran-dione synthesis is the use of sustainable catalysts. mdpi.comnih.gov Heterogeneous catalysts, particularly those based on magnetic nanoparticles, have gained significant attention due to their high efficiency, reusability, and ease of separation from the reaction mixture. mdpi.comnih.gov For example, magnetic nanocatalysts have been successfully used in the synthesis of various pyran derivatives, offering high yields and the ability to be recycled multiple times without a significant loss of activity. mdpi.comnih.gov
The use of environmentally benign solvents is another cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Several synthetic methods for pyran and related heterocyclic compounds have been developed in aqueous media, often leading to simplified workup procedures and reduced environmental pollution. rsc.orgresearchgate.net For instance, the synthesis of pyrano[4,3-b]quinoline-1,9(5H)-dione derivatives has been achieved in water using a solid acid catalyst. researchgate.net
Furthermore, the use of alternative energy sources, such as microwave irradiation, can significantly accelerate reaction times and improve yields, contributing to a more sustainable synthetic process. jyu.fi A rapid and high-yield microwave-assisted method has been reported for the production of pyran-2,4-dione scaffolds. jyu.fi
Table 3: Green and Sustainable Approaches in Pyran-Dione Synthesis
| Green Chemistry Principle | Application in Pyran-Dione Synthesis | Example |
| Use of Renewable Feedstocks | Synthesis from naturally occurring compounds. | Synthesis of sugar-fused pyranones from D-galactose and D-glucose. nih.govrsc.orgresearchgate.net |
| Catalysis | Employment of reusable and non-toxic catalysts. | Use of magnetic nanocatalysts and solid acid catalysts. mdpi.comnih.govresearchgate.net |
| Benign Solvents | Replacement of hazardous organic solvents with water. | Synthesis of pyran derivatives in aqueous media. rsc.orgresearchgate.net |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | One-pot multicomponent reactions for the synthesis of pyrano[2,3-d]pyrimidine diones. researchgate.net |
| Energy Efficiency | Use of alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis of pyran-2,4-dione scaffolds. jyu.fi |
Iii. Chemical Reactivity and Transformation Pathways of Pyran Dione Systems
Fundamental Reaction Types of the Pyran-Dione Core
The fundamental reactivity of the pyran-dione system encompasses a range of classic organic reactions, including oxidation, reduction, and substitution reactions. benchchem.com The specific outcome of these reactions is often dependent on the substitution pattern of the pyran-dione ring and the reagents employed.
The pyran-dione core can undergo oxidation at various positions, depending on the oxidizing agent and the specific isomer. For instance, dihydro-2H-pyran-2,6(3H)-dione reacts with strong oxidizing agents like hydrogen peroxide to yield various oxidized derivatives of the pyran ring. ontosight.ai In other pyran-dione systems, such as dihydro-2H-pyran-2,4(3H)-dione, mild oxidants can produce hydroxylated derivatives, including the formation of 5-hydroxy-6-methyl-2H-pyran-3,4-dione. cymitquimica.com More aggressive oxidation, for example using N-bromosuccinimide (NBS) at elevated temperatures, can lead to the formation of dione (B5365651) products like 2-[p-(phenylsulfonyl)phenyl]-2-methyl-2H-pyran-3,5-dione from a furfuryl alcohol precursor. aua.gr
Table 1: Examples of Oxidation Reactions on Pyran-Dione Systems
| Starting Material | Oxidizing Agent | Product(s) |
|---|---|---|
| Dihydro-2H-pyran-2,6(3H)-dione | Hydrogen Peroxide (H₂O₂) | Various oxidized pyran derivatives ontosight.ai |
| Furfuryl alcohol derivatives | N-Bromosuccinimide (NBS) | 2H-Pyran-3(6H)-ones aua.gr |
The carbonyl groups within the pyran-dione ring are susceptible to reduction. Selective reduction of the ketone functionalities to hydroxyl groups can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yielding diol derivatives. vulcanchem.com This transformation is a common strategy for introducing stereocenters and further functionalizing the pyran scaffold. The specific regioselectivity of the reduction depends on the steric and electronic environment of each carbonyl group.
Table 2: General Reduction Reaction of Pyran-Diones
| Starting Material | Reducing Agent | General Product |
|---|
The pyran-dione ring possesses multiple electrophilic centers, primarily at the carbonyl carbons (C-2, C-4, C-6 in various isomers), making it susceptible to nucleophilic attack. clockss.org These reactions often lead to ring-opening or rearrangement, transforming the pyran-2-one ring into new heterocyclic or carbocyclic systems. clockss.org A wide range of nitrogen and carbon nucleophiles can be employed. For example, reactions with amines, hydrazines, and other N-nucleophiles can lead to the formation of pyridinones, pyrazoles, isoxazoles, and various fused heterocyclic systems like quinolines and pyridazines. clockss.orgresearchgate.net The reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with amines can initiate an intramolecular cyclocondensation to form furo[3,2-c]pyran-3,4-dione systems. researchgate.net Similarly, β-carbonyl-substituted dihydropyrans are valuable building blocks that react with various nucleophiles to create a diverse array of carbo- and heterocyclic compounds. chim.it
Table 3: Examples of Nucleophilic Reactions on Pyran-Dione Systems
| Pyran-Dione System | Nucleophile | Resulting Structure/Product Type |
|---|---|---|
| 2H-Pyran-2-ones | Nitrogen Nucleophiles (Ammonia, Amines, Hydrazines) | Ring-opening/rearrangement to form pyridones, pyrazoles, etc. clockss.orgresearchgate.net |
| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Aliphatic/Aromatic Amines | Furo[3,2-c]pyran-3,4-diones researchgate.net |
| 5-Formyl/Acyl-3,4-dihydro-2H-pyrans | C- and N-Nucleophiles | Various heterocyclic and carbocyclic compounds chim.it |
While nucleophilic attack is more common, pyran-2-one systems also exhibit aromatic character, allowing for electrophilic substitution reactions. clockss.org Reactivity studies show that pyran-2-one derivatives possess a nucleophilic center at the C-5 position, with electrophilic sites at C-2, C-4, and C-6. researchgate.netimist.ma Consequently, electrophilic substitutions such as nitration, sulfonation, and halogenation typically occur at the C-3 and C-5 positions. clockss.org For substituted pyrans, such as 2-methyl-2H-pyran-3,5(4H,6H)-dione, the existing substituent can direct incoming electrophiles to adjacent positions, enabling regioselective functionalization. vulcanchem.com
Cycloaddition Reactions
The conjugated π-system of pyran-diones makes them suitable participants in cycloaddition reactions, where they can act as either the diene or dienophile component, most notably in Diels-Alder reactions. clockss.orgchim.it
A significant transformation pathway for pyran-dione systems involves formal oxa-[3+3] cycloadditions. This type of reaction is a powerful method for constructing six-membered oxygen-containing heterocycles. nih.gov The process often proceeds through an initial Knoevenagel condensation between a 1,3-dicarbonyl compound (acting as the three-atom C-C-C component) and an α,β-unsaturated aldehyde (the three-atom O-C-C component). This condensation forms a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to furnish the final fused 2H-pyran product. nih.govresearchgate.net For example, the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one (a cyclic 1,3-dicarbonyl equivalent) with 4H-chromene-3-carbaldehydes, using ammonium (B1175870) acetate (B1210297) as a catalyst, yields polycyclic pyrano[2,3-b]pyrans. nih.gov This strategy allows for the efficient assembly of complex, fused pyran structures. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2H-Pyran-3,4-dione |
| Dihydro-2H-pyran-2,6(3H)-dione |
| 5-hydroxy-6-methyl-2H-pyran-3,4-dione |
| Dihydro-2H-pyran-2,4(3H)-dione |
| 2-[p-(phenylsulfonyl)phenyl]-2-methyl-2H-pyran-3,5-dione |
| 2H-Pyran-3(6H)-ones |
| Sodium borohydride |
| 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one |
| 6-methyl-4H-furo[3,2-c]pyran-3,4-dione |
| o-Phenylenediamine |
| 2-methyl-2H-pyran-3,5(4H,6H)-dione |
| 2H-Pyran-2-ones |
| 2H-Pyran-2,6(3H)-dione |
| 4-hydroxy-6-methyl-2H-pyran-2-one |
| 4H-chromene-3-carbaldehydes |
| Ammonium acetate |
| Pyrano[2,3-b]pyrans |
| N-bromosuccinimide |
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis, and pyran-based systems, such as 3,4-dihydro-2H-pyran and 2H-pyran-2-ones, serve as valuable components in these transformations. chim.ittandfonline.com
The electronic nature of the substituents on the 2H-pyran-2-one ring plays a crucial role in determining the electronic demand and regioselectivity of the Diels-Alder reaction. chim.it Unsubstituted 2H-pyran-2-ones are considered electron-rich dienes and typically participate in normal-electron-demand (NED) Diels-Alder reactions with electron-poor dienophiles. chim.it However, the polarization of the 2H-pyran-2-one diene system is often weak, leading to low regioselectivity. chim.it
The introduction of electron-donating groups can enhance the reactivity towards electron-poor dienophiles in NED reactions. Conversely, strong electron-withdrawing groups can decrease the electron density of the pyranone system, enabling it to react with electron-rich dienophiles in inverse-electron-demand (IED) Diels-Alder reactions. chim.itunits.it Both scenarios, however, generally result in a significant increase in regioselectivity. chim.it The regioselectivity can often be predicted by analyzing the frontier molecular orbital (FMO) coefficients or by considering the formation of zwitterionic intermediates. units.itrsc.org For instance, in IED reactions, the atom with the largest LUMO coefficient on the diene is expected to bond with the atom having the largest HOMO coefficient on the dienophile. units.it
In the case of hetero-Diels-Alder reactions with 1-oxa-1,3-butadiene systems, such as those derived from α,β-unsaturated carbonyl compounds, reactions with electron-rich olefins like N-vinyl-2-oxazolidinone proceed with inverse electron demand. psu.edursc.org These reactions are often regio- and diastereoselective. psu.edursc.org
Table 1: Electronic Effects on Diels-Alder Reactions of 2H-Pyran-2-ones
| Substituent Type on Pyranone | Dienophile Type | Dominant Electronic Demand | General Effect on Regioselectivity |
|---|---|---|---|
| Unsubstituted | Electron-poor | Normal (NED) | Low |
| Electron-donating | Electron-poor | Normal (NED) | Increased |
| Electron-withdrawing | Electron-rich | Inverse (IED) | Markedly Increased |
The partial aromatic character of 2H-pyran-2-ones influences their reactivity in Diels-Alder reactions. chim.it It is estimated that they possess about 20-40% of the aromatic stabilization energy of benzene (B151609). chim.it This aromaticity contributes to a higher activation energy for the cycloaddition compared to non-aromatic dienes, often necessitating harsher reaction conditions, such as higher temperatures, to overcome the activation barrier. chim.it
The thermodynamics of the Diels-Alder reaction are characterized by a negative enthalpy change (ΔH°), indicating an exothermic process due to the conversion of two weaker π-bonds into two stronger σ-bonds. msu.edu The entropy change (ΔS°) is also negative, reflecting the increased order as two molecules combine into one. msu.edu This means that at higher temperatures, the reverse (retro-Diels-Alder) reaction becomes more favorable. msu.edu For example, a study on a model furan (B31954)/bismaleimide network determined the enthalpy of reaction (ΔH°) to be -38.3 ± 5.2 kJ mol⁻¹ and the entropy of reaction (ΔS°) to be -94.3 ± 13.4 J mol⁻¹ K⁻¹. osti.gov
Kinetic studies of Diels-Alder reactions involving furan derivatives have been conducted to determine activation parameters. For the reaction between furfuryl alcohol and N-hydroxymaleimides, the transition from kinetic to thermodynamic control was observed within the studied temperature range, highlighting the reversibility of the reaction. nih.gov The use of microwave irradiation has been shown to enhance the rate of Diels-Alder reactions involving 2H-pyran-2-ones, providing an efficient and greener alternative to conventional heating. oup.comcas.cz
Table 2: Thermodynamic and Kinetic Parameters for a Model Diels-Alder Reaction
| Parameter | Value |
|---|---|
| Enthalpy of Reaction (ΔH°) | -38.3 ± 5.2 kJ mol⁻¹ osti.gov |
| Entropy of Reaction (ΔS°) | -94.3 ± 13.4 J mol⁻¹ K⁻¹ osti.gov |
| Apparent Activation Enthalpy (ΔH‡fDA) | 76.8 ± 6.9 kJ mol⁻¹ osti.gov |
| Apparent Activation Entropy (ΔS‡fDA) | -82.8 ± 22.2 J mol⁻¹ K⁻¹ osti.gov |
[5+2] Cycloadditions via Oxidopyrylium Ylides
Oxidopyrylium ylides, which can be generated from precursors like 6-acetoxypyran-3(6H)-ones, are reactive intermediates that undergo [5+2] cycloaddition reactions with alkenes and other dipolarophiles. nii.ac.jpresearchgate.net This reaction is a powerful method for constructing the 8-oxabicyclo[3.2.1]octane skeleton, a core structure found in numerous biologically active natural products. nii.ac.jp
The generation of the oxidopyrylium ylide from 6-acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one can be achieved through various methods, including thermal, base-promoted, or acid-mediated elimination. nii.ac.jp A notable advancement is the use of a palladium catalyst, which facilitates the efficient formation of the ylide via a π-allyl palladium intermediate. nii.ac.jp In these cycloadditions, electron-rich styrenes have been shown to be effective dipolarophiles, leading to high yields of the cycloadducts. nii.ac.jp The reaction can also be applied to exo-methylene cyclic compounds. nii.ac.jp
Condensation Reactions (General Pyran Derivatives)
Pyran derivatives are frequently synthesized through multi-component condensation reactions. scielo.brias.ac.in A common approach involves the one-pot, three-component condensation of an aromatic aldehyde, a C-H activated acid like malononitrile (B47326), and a 1,3-dicarbonyl compound such as dimedone or cyclohexanedione. scielo.brmdpi.com These reactions are often catalyzed by Brønsted acids or bases and can be performed in environmentally benign solvents like water or under solvent-free conditions. scielo.brmdpi.comresearchgate.net
The mechanism of these reactions typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization to form the pyran ring. mdpi.comresearchgate.net The use of dodecyl benzenesulfonic acid (DBSA) in a microemulsion system has been shown to be an effective dual catalyst and surfactant for this transformation. scielo.br
Ring-Opening and Rearrangement Reactions
Pyran-dione systems are susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement reactions, often resulting in the formation of new carbocyclic or heterocyclic rings. researchgate.netclockss.orgresearchgate.net The electrophilic centers at positions C-2, C-4, and C-6 of the 2H-pyran-2-one ring are particularly vulnerable to nucleophiles. clockss.org
Carbanion-Induced Ring Transformation (e.g., for 2H-Pyran-2-ones)
While the this compound system's specific reactions are a subject of ongoing research, the reactivity of analogous pyranones, such as 2H-pyran-2-ones, provides significant insight into potential transformation pathways. 2H-pyran-2-ones are known to be susceptible to nucleophilic attack at positions C2, C4, and C6. clockss.org Attack by strong nucleophiles like carbanions often leads to a ring-opening, followed by rearrangement and recyclization to form new carbocyclic or heterocyclic structures. clockss.orgresearchgate.net
A notable example is the carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones into m-terphenyls. derpharmachemica.com This reaction is typically initiated by the attack of a carbanion, generated from a compound with an active methylene group (like propiophenone) in the presence of a base (e.g., KOH), at the C6 position of the pyran-2-one ring. derpharmachemica.comderpharmachemica.com This is followed by an intramolecular cyclization and the elimination of carbon dioxide, ultimately yielding functionalized m-terphenyls in good yields. derpharmachemica.com This methodology is valued for its simplicity and avoidance of organometallic reagents or catalysts. derpharmachemica.comderpharmachemica.com
Research has demonstrated the versatility of this transformation with various carbanion sources and substituted 2H-pyran-2-ones. rsc.orgnih.govepa.govresearchgate.net The reaction tolerates a range of electron-donating and electron-withdrawing groups on the pyran-2-one structure. derpharmachemica.com
Table 1: Examples of Carbanion-Induced Ring Transformation of 6-Aryl-2H-pyran-2-ones
| Pyran-2-one Reactant (Ar) | Carbanion Source | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Phenyl-2H-pyran-2-one | Propiophenone | m-Terphenyl derivative | 89% | derpharmachemica.com |
| 6-(4-Chlorophenyl)-2H-pyran-2-one | Propiophenone | Chloro-substituted m-terphenyl | 85% | derpharmachemica.com |
| 6-(4-Methoxyphenyl)-2H-pyran-2-one | Propiophenone | Methoxy-substituted m-terphenyl | 82% | derpharmachemica.com |
| 6-Aryl-2H-pyran-2-ones | Mesityl Oxide | Hindered α-methylstyrenes | Excellent | epa.gov |
Acid-Catalyzed Ring-Opening Reactions (e.g., for Dihydro-2H-pyran)
Acid-catalyzed reactions represent another critical transformation pathway for pyran systems. For instance, the acid-catalyzed reaction of 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran with thiols results in a ring-opening to form 4-trifluoroacetyl-1,3-butadienyl sulfides. clockss.org Computational studies suggest this reaction proceeds through the initial formation of a pyrylium (B1242799) intermediate. clockss.org The subsequent thermodynamically controlled attack of the thiol at the C6 position of this intermediate, followed by an electrocyclic ring-opening, leads to the final product. clockss.org
In a different example, the acid-catalyzed elimination of methanol (B129727) from 2,4-dimethoxytetrahydropyran surprisingly yields 2-methoxy-5,6-dihydro-2H-pyran. cdnsciencepub.com This outcome is unexpected because the methoxy (B1213986) group at the anomeric C-2 position, being part of an acetal (B89532) structure, would typically be the most easily removed. cdnsciencepub.com The mechanism likely involves a more complex rearrangement pathway. These examples from related pyran structures highlight the potential for acid-catalyzed ring-opening in the this compound system, which could be exploited for synthesizing linear, functionalized compounds. clockss.orgcdnsciencepub.commetu.edu.tr
Strategies for Functionalization and Derivatization
The this compound scaffold is a versatile starting point for creating a diverse range of derivatives. Its ketone functionalities and ring structure allow for various modifications. benchchem.com
Hydroxylated Derivatives
Hydroxylated pyranones are significant, with many natural products featuring this core structure. mdpi.com The synthesis of 4-hydroxy-2-pyrones, for example, is often achieved through the cyclization of 1,3,5-tricarbonyl compounds, which can be considered a biomimetic strategy. mdpi.com For the this compound system, introducing hydroxyl groups can be achieved through various methods, including the use of hydroxyl-containing starting materials during ring synthesis or by subsequent modification of the pyran-dione core. mdpi.comontosight.ai These hydroxylated derivatives are valuable precursors for further synthetic transformations. researchgate.net
Alcohol Formation via Selective Reduction
The ketone groups of the pyran-dione system are primary targets for reduction to form alcohol derivatives. benchchem.com Selective reduction of one or both carbonyls can yield corresponding mono-alcohols or diols. Reagents like sodium borohydride (NaBH₄) are commonly used for this purpose. harvard.edu For instance, the reduction of ketones to alcohols can be achieved with high chemoselectivity using systems like decaborane/pyrrolidine/cerium(III) chloride in methanol, which is effective even in the presence of other sensitive functional groups. organic-chemistry.org The choice of reducing agent and reaction conditions is crucial for controlling the selectivity and stereochemistry of the resulting alcohols. harvard.edumdpi.comrsc.org Lithium borohydride (LiBH₄) is particularly effective for reducing esters and lactones to alcohols. harvard.edu
Table 2: Common Reagents for Selective Ketone Reduction
| Reagent System | Selectivity | Typical Substrates | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones | General ketones | harvard.edu |
| Lithium Borohydride (LiBH₄) | Reduces esters, lactones, aldehydes, ketones | Esters, lactones | harvard.edu |
| Decaborane/Pyrrolidine/CeCl₃ | High chemoselectivity for ketones | Ketones in presence of esters, nitro groups | organic-chemistry.org |
Amine and Thiol Substitutions
The pyran-dione ring can undergo substitution reactions with nucleophiles such as amines and thiols. benchchem.comresearchgate.net These reactions can lead to ring-opening and rearrangement or direct substitution, depending on the substrate and reaction conditions. For example, the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines can lead to products with an exocyclic enamine moiety. beilstein-journals.org In contrast, reactions with dinucleophiles like hydrazines often result in recyclization. beilstein-journals.org The interaction of pyran systems with thiols is also a known pathway for functionalization, as seen in acid-catalyzed ring-opening reactions. clockss.orgnih.gov The introduction of amine and thiol groups opens up avenues for creating a wide array of derivatives with potential biological activities. nih.govnih.gov
Acetylation (e.g., of Furopyran-3,4-dione ligands)
Acetylation is a common method for functionalizing hydroxyl or amino groups that may be present on pyran-dione derivatives. This reaction is often used for protection or to modify the properties of the molecule. In the context of related systems, such as furopyran-3,4-dione derivatives, hydrazone dyes prepared from these compounds have been successfully acetylated. researchgate.net Furthermore, selective enzymatic acetylation has been used for the desymmetrization of diols, showcasing a highly specific method for modification. beilstein-journals.org This strategy could be applied to diol derivatives of this compound to achieve specific mono-acetylated products.
Halogenation (e.g., Bromination of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one)
Halogenation is a key transformation for modifying the reactivity of pyran-dione systems, introducing a functional handle for further synthetic manipulations. A prominent example is the bromination of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid (DHA), to yield 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.netresearchgate.net This reaction selectively targets the α-position of the acetyl group.
The synthesis is typically achieved by reacting dehydroacetic acid with bromine in a suitable solvent, such as glacial acetic acid. researchgate.netchemicalbook.com The bromo-derivative, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, is a versatile intermediate. researchgate.net For instance, its deprotonation at the 4-hydroxyl group can lead to an intramolecular nucleophilic attack on the bromomethyl group, resulting in the closure of a furan ring to form 6-methyl-4H-furo[3,2-c]pyran-3,4-dione. imist.maresearchgate.net This furo[3,2-c]pyran-dione derivative can then undergo further condensation reactions. researchgate.netimist.maresearchgate.net The bromoacetyl compound also serves as a precursor for synthesizing various heterocyclic systems, such as thiazolyl pyran-2-ones, by reacting with nucleophiles like thiosemicarbazide (B42300) or thiourea. imist.matandfonline.com
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Dehydroacetic acid (DHA) | Bromine | Glacial Acetic Acid | Reflux, 2 hours | 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 70% | researchgate.netchemicalbook.com |
| Dehydroacetic acid (DHA) | N-Bromosuccinimide (NBS) | Various conditions | - | 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | - | researchgate.net |
Mechanistic Elucidation of Key Pyran-Dione Transformations
Understanding the reaction mechanisms of pyran-dione transformations is crucial for controlling reaction outcomes and designing new synthetic routes. These reactions often proceed through various transient species, and their pathways are highly influenced by the specific reaction environment.
Role of Transient Intermediates (e.g., Breslow intermediate, Enolates, Carbanions, Pyrylium species)
Breslow Intermediate: In reactions catalyzed by N-heterocyclic carbenes (NHCs), the Breslow intermediate is a key species. rsc.org It forms from the nucleophilic addition of an NHC to a carbonyl group. rsc.org For example, in the synthesis of 3,4-dihydropyran-2-ones, the NHC catalyst reacts with a substrate like a β-bromoenal to form an initial intermediate that evolves into a Breslow homoenolate. mdpi.comacs.org This homoenolate is a crucial reactive intermediate that participates in subsequent cycloaddition or annulation steps. mdpi.com Computational studies suggest that the formation of the Breslow intermediate is often facilitated by additives or solvents that assist in proton transfer. rsc.org
Enolates and Carbanions: Enolates and carbanions are common intermediates in base-catalyzed reactions of pyran-diones. The acidic protons on the pyran-dione ring system can be abstracted by a base to form nucleophilic enolates or carbanions. For example, in the synthesis of a functionalized furopyrone, an alternative to deprotonation at the hydroxyl group is the deprotonation at the active methylene of the α-bromo-DHA, creating a carbanion. imist.ma This carbanion can then participate in condensation reactions. imist.ma Similarly, the conjugate addition of isocyanide to the enolic form of dehydroacetic acid leads to an enolate intermediate, which then undergoes intramolecular nucleophilic addition. imist.ma
Pyrylium Species: Pyrylium salts are aromatic, cationic heterocyclic compounds that are highly reactive towards nucleophiles. orientjchem.org They can be considered activated forms of pyrans and are key intermediates in many transformations. Pyrylium cations react with nucleophiles, such as water or amines, typically at the α and γ positions of the ring. orientjchem.orgwikipedia.org This can lead to ring-opening reactions, forming stable 1,5-pentanedione derivatives, or to the synthesis of other heterocyclic systems like pyridines. orientjchem.org In aqueous solutions, pyrylium cations can exist in equilibrium with their pseudobases, such as an enedione, and the corresponding 2H-pyran. rsc.orgrsc.org
Influence of Catalysts, Solvents, and Specific Reaction Conditions
The course of pyran-dione transformations is highly dependent on the choice of catalysts, solvents, and other reaction parameters like temperature and pressure.
Catalysts: A wide range of catalysts are employed in pyran synthesis, including both homogeneous and heterogeneous systems. encyclopedia.pubnih.gov N-heterocyclic carbenes (NHCs) are effective organocatalysts for synthesizing dihydropyranones. mdpi.com Various nanocatalysts, often based on magnetic nanoparticles like Fe₃O₄, have been developed for the synthesis of pyran derivatives. nih.govmdpi.com These catalysts offer advantages such as high yields, short reaction times, and reusability. encyclopedia.pubmdpi.com For instance, an Fe₃O₄/xanthan gum nanocatalyst has been used to produce 2-amino-3-cyano-4H-pyran analogues with a 96% yield in just 4 minutes. nih.govmdpi.com The mechanism with these catalysts often involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.govmdpi.com
| Catalyst | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe₃O₄/SiO₂/NH-isoindoline-1,3-dione | Multicomponent synthesis of pyran derivatives | 10 mg catalyst, 15 min | 97% | encyclopedia.pubnih.gov |
| Fe₃O₄@Xanthan gum | Knoevenagel condensation, Michael addition, cyclisation | Ethanol (B145695), Room Temperature, 4 min | 96% | nih.govmdpi.com |
| LaMnO₃ supported ionic liquid | Knoevenagel condensation, Michael addition, cyclisation | Solvent-free, 80 °C, 10 min | 95% | mdpi.com |
| Zn(Proline)₂ | Multicomponent synthesis of pyran derivatives | Solvent-free, 120 °C | - | nih.gov |
Solvents: The solvent can have a profound effect on the reactivity and even the structure of pyran-dione systems. In the valence isomerization of α-acyl-dienones to 2H-pyrans, aprotic polar solvents can shift the equilibrium towards the dienone form. mdpi.com The polarity of the solvent was also found to have a high influence on the rate of the reaction between 3,4-dihydro-2H-pyran and tetracyanoethylene. researchgate.net In the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with diazomethane, the reaction pathway is entirely dependent on the solvent type; aprotic solvents lead to one product, while protic solvents lead to a different main product, and methanol causes ring cleavage. researchgate.net
Specific Reaction Conditions: Temperature and pressure can also be critical parameters. High-pressure conditions have been shown to favor the formation of specific cycloadducts in Diels-Alder reactions involving 3-acylamino-2H-pyran-2-ones. chim.it In many catalyzed reactions, specific temperatures are optimized to achieve the best yields and reaction times, for example, at 80 °C for LaMnO₃-catalyzed synthesis or 120 °C for Zn(Proline)₂-catalyzed reactions under solvent-free conditions. nih.govmdpi.com
Iv. Advanced Analytical and Spectroscopic Characterization of Pyran Dione Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, offering detailed insights into the chemical environment of individual atoms. uobasrah.edu.iqdigitaloceanspaces.com For pyran-dione structures, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to assemble a complete structural picture. core.ac.uk
¹H (proton) and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in a molecule. digitaloceanspaces.com The chemical shift (δ) of each nucleus is indicative of its local electronic environment, which is influenced by shielding and deshielding effects from nearby functional groups. ethernet.edu.et
In pyran-dione derivatives, the protons and carbons of the heterocyclic ring and its substituents exhibit characteristic chemical shifts. For instance, protons adjacent to the oxygen atom or carbonyl groups are typically shifted downfield (higher ppm values) due to the electron-withdrawing nature of these groups. The analysis of chemical shifts, signal integrations (for ¹H NMR), and coupling patterns allows for the initial assignment of the molecular framework. nih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyran-Dione Derivatives
| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H NMR | ||
| Vinylic H (-C=CH-) | 5.0 - 7.5 | Position depends on conjugation and substituents. |
| Methylene (B1212753) H (-CH₂-O-) | 3.5 - 4.5 | Protons adjacent to the ring oxygen. |
| Methylene H (-CH₂-C=O) | 2.5 - 3.5 | Protons alpha to a carbonyl group. |
| Enolic H (-OH) | 10.0 - 15.0 | Often broad; position is concentration and solvent dependent. |
| ¹³C NMR | ||
| Carbonyl C (C=O) | 160 - 200 | Dione (B5365651) carbons are highly deshielded. |
| Olefinic C (-C=C-) | 100 - 150 | Chemical shifts vary with substitution. |
| Methylene C (-CH₂-O-) | 60 - 80 | Carbon adjacent to the ring oxygen. |
| Methylene C (-CH₂-C=O) | 30 - 50 | Carbon alpha to a carbonyl group. |
Note: These are general ranges and can vary based on the specific molecular structure, solvent, and substituents.
While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously establishing the complex connectivity and spatial relationships within pyran-dione molecules. core.ac.uk These experiments correlate signals from different nuclei, revealing bonding pathways and through-space interactions.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivities, allowing for the mapping of proton networks within the molecule. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. core.ac.uk This is a powerful method for assigning carbon signals based on their known proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete carbon skeleton. nih.gov It detects longer-range couplings between protons and carbons over two or three bonds, connecting molecular fragments that may not be linked by direct proton-proton coupling. Careful analysis of HMBC correlations can help elucidate the configuration of derivatives. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. The detection of NOE cross-peaks provides critical information about the molecule's three-dimensional structure, conformation, and relative stereochemistry. core.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. youtube.com When a pyran-dione molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. libretexts.org
The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments is unique to the molecule's structure. For pyran-based structures, common fragmentation pathways include the loss of small, stable neutral molecules. A notable fragmentation for 2-pyrones is the loss of a carbon monoxide (CO) molecule (M-28). researchgate.net Other expected fragmentations involve the cleavage of side chains or the opening of the pyran ring. Analysis of these patterns allows researchers to confirm the presence of the pyran-dione core and identify the nature and location of substituents. researchgate.netmiamioh.edu
Table 2: Common Fragmentation Patterns in Mass Spectra of Pyran Derivatives
| Ion | Description | Significance |
|---|---|---|
| [M]⁺ | Molecular Ion | Determines the molecular weight of the compound. |
| [M-CO]⁺ | Loss of Carbon Monoxide | A characteristic fragmentation for pyrone-type structures. researchgate.net |
| [M-H₂O]⁺ | Loss of Water | May occur if hydroxyl groups are present (e.g., in enol tautomers). |
| [M-R]⁺ | Loss of a side chain (R) | Helps identify substituents on the pyran-dione ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Tautomerism Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com
For 2H-Pyran-3,4-dione and its derivatives, the most prominent features in the IR and Raman spectra are the signals corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.
Carbonyl (C=O) Stretching: The dione functionality results in strong absorption bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The exact frequency can indicate the nature of the carbonyl group (e.g., ketone, lactone) and whether it is part of a conjugated system. The presence of multiple C=O bands can provide evidence for different carbonyl environments within the molecule.
Alkene (C=C) Stretching: Vibrations from the C=C double bond in the pyran ring typically appear in the 1600-1680 cm⁻¹ region. These signals are often more intense in the Raman spectrum, especially for more symmetric C=C bonds. ksu.edu.sa
C-O Stretching: The C-O bonds of the ether linkage within the pyran ring produce characteristic bands in the 1000-1300 cm⁻¹ region.
These techniques are also valuable for studying tautomerism. For example, a pyran-dione might exist in equilibrium with an enol tautomer. This would be evidenced by the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a shift in the carbonyl and C=C stretching frequencies in the vibrational spectra. helsinki.fi
Table 3: Characteristic Vibrational Frequencies for Pyran-Dione Structures
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Enol) | IR | 3200 - 3600 | Broad, Medium |
| C-H Stretch (sp²) | IR, Raman | 3000 - 3100 | Medium |
| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | IR | 1700 - 1750 | Strong |
| C=O Stretch (Conjugated) | IR | 1650 - 1700 | Strong |
| C=C Stretch | Raman, IR | 1600 - 1680 | Medium (Strong in Raman) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. For chiral pyran-dione derivatives, X-ray crystallography is the primary method for determining the absolute configuration of stereocenters. nih.gov
The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. nih.gov The diffraction pattern produced by the crystal is used to calculate the electron density distribution within the molecule, ultimately yielding a detailed 3D structural model. Studies on various pyran and pyran-dione derivatives have successfully employed this technique to confirm their molecular structures, including the conformation of the pyran ring (e.g., boat, sofa) and the spatial arrangement of substituents. helsinki.fimdpi.commkuniversity.ac.innih.gov The data obtained from X-ray analysis serves as the ultimate proof of structure, often used to validate assignments made by other spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. uci.edu In the context of pyran-dione chemistry, HPLC is essential for assessing the purity of synthesized compounds and for isolating them from reaction byproducts or other impurities. rsc.orgnih.gov
The most common mode used is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. uci.edusielc.com The components of the mixture are separated based on their differential partitioning between the two phases. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that can be used for identification when compared to a known standard.
By integrating the area under each peak in the resulting chromatogram, the relative concentration of the pyran-dione and any impurities can be determined, providing a quantitative measure of purity. rsc.org HPLC methods can be scaled up for preparative separation, allowing for the purification of larger quantities of the target compound. sielc.com
Table 4: Typical Parameters for HPLC Analysis of Pyran-Dione Compounds
| Parameter | Description |
|---|---|
| Mode | Reverse-Phase (RP) is most common. sielc.com |
| Stationary Phase (Column) | C18 or C8 bonded silica (B1680970) particles. |
| Mobile Phase | A gradient or isocratic mixture of polar solvents, often water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com |
| Detector | UV-Vis detector is widely used, as the chromophores in pyran-diones (C=O, C=C) absorb UV light. nih.gov Diode Array Detectors (DAD) can provide spectral information. uci.edu |
| Output | A chromatogram showing peaks corresponding to each separated component versus retention time. |
Other Advanced Spectroscopic and Electrochemical Techniques (e.g., UV-Visible, Electron Paramagnetic Resonance, Scanning Electron Microscopy)
Beyond nuclear magnetic resonance and mass spectrometry, a range of other advanced spectroscopic techniques are employed to elucidate the electronic, structural, and morphological properties of pyran-dione structures. These methods provide complementary information crucial for understanding the behavior of these compounds in various applications. While specific data for the parent compound this compound is limited, extensive research on its derivatives provides significant insight into the characteristics of the pyran-dione core.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules containing chromophores. uobabylon.edu.iq The pyran-dione nucleus, with its conjugated system of carbonyl groups and double bonds, acts as a chromophore, absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (such as non-bonding n and bonding π orbitals) to higher energy anti-bonding orbitals (π*). uobabylon.edu.iq
The UV spectra of pyranone derivatives typically display two primary absorption bands: Band I, appearing at a longer wavelength (usually 300-380 nm), and Band II, at a shorter wavelength (usually 240-280 nm). ijims.com These bands are associated with the electronic transitions within the molecule's cinnamoyl and benzoyl systems, respectively. ijims.com
Research on various pyran-dione derivatives demonstrates how structural modifications influence their UV-Vis absorption spectra. Substituents on the pyran ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. For example, studies on 2H-pyrano[3,2-c]chromene-2,5(6H)-diones have shown distinct absorption profiles in solvents like dichloromethane, highlighting the influence of the extended conjugated system on the electronic properties. researchgate.net The position and intensity of these absorption bands provide critical information about the extent of conjugation and the electronic environment of the pyran-dione core.
The following table summarizes UV-Visible absorption data for selected pyran-dione derivatives, illustrating the impact of structural variations on their electronic absorption properties.
| Compound/Derivative Class | Solvent | λmax (nm) | Reference |
| 2H-Pyrano[3,2-c]chromene-2,5(6H)-dione derivatives | Dichloromethane | ~300 - 350 | researchgate.net |
| 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-{...}-4H-4-chromenone | Ethanol (B145695) | 382 (Band I) | ijims.com |
| 4-hydroxy-5-methyl-3(2H)-furanone | Not Specified | Not Specified | nih.gov |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Not Specified | Not Specified | nih.gov |
This interactive table provides a summary of UV-Visible absorption maxima for various compounds related to pyran-dione structures.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects and characterizes species with one or more unpaired electrons, such as free radicals and many transition metal ions. auburn.eduyoutube.com The fundamental principle of EPR involves the Zeeman effect, where the energy levels of an unpaired electron split in the presence of an external magnetic field. auburn.edu Transitions between these spin states are induced by microwave radiation, giving rise to an EPR spectrum. auburn.edu
While the this compound molecule in its ground state is diamagnetic (contains no unpaired electrons) and therefore EPR-silent, the technique is highly relevant for studying its potential paramagnetic derivatives or reaction intermediates. EPR can provide invaluable information on:
Radical Intermediates: In chemical or biological reactions, pyran-dione structures could form short-lived radical intermediates through oxidation or reduction processes. EPR is the only technique that can directly detect and identify these radical species, offering insight into reaction mechanisms. youtube.com
Transition Metal Complexes: If a pyran-dione derivative acts as a ligand to a paramagnetic transition metal ion (e.g., Cu(II), Co(II)), EPR can be used to probe the electronic structure, oxidation state, and coordination environment of the metal center. researchgate.netyoutube.com
Defect Sites: In solid-state materials or polymers incorporating pyran-dione units, EPR can identify and characterize structural defects or trapped electrons, which are often crucial for the material's electronic or catalytic properties. chimia.ch
Although specific EPR studies on this compound are not prominent in the literature, the technique's power lies in its ability to selectively monitor paramagnetic species, making it an essential tool for investigating the redox chemistry and coordination behavior of its derivatives. chimia.ch
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a surface imaging technique that uses a focused beam of electrons to generate detailed images of a sample's topography and morphology. It is not used to determine the molecular structure of individual compounds but is indispensable for characterizing the solid-state features of materials containing pyran-dione structures, such as microcrystals, polymers, or catalysts.
In the context of pyran-dione research, SEM provides critical information on:
Particle Size and Shape: For pyran-dione derivatives synthesized as solids or used in the fabrication of materials, SEM reveals the size, shape, and distribution of particles.
Surface Morphology: The technique can visualize the surface texture, porosity, and any aggregated structures of the material.
Catalyst Characterization: In syntheses involving catalysts to produce pyran-dione derivatives, SEM is used to examine the catalyst's morphology. For instance, in the synthesis of dihydropyrano[3,2-b]pyran derivatives, SEM images of a Fe3O4@CQD@CuI nanomagnetic catalyst revealed that the particles were spherical with dimensions in the nanoscale range (approximately 26–55 nm). nih.gov
The morphological data obtained from SEM are crucial for understanding the material's physical properties and performance in applications like catalysis and materials science.
| Material | Technique | Observed Morphology | Particle/Feature Size | Reference |
| Fe3O4@CQD@CuI Nanocatalyst | FE-SEM | Spherical particles | ~26-55 nm | nih.gov |
| Fe3O4 Nanoparticles | TEM | Spherical | < 20 nm | nih.gov |
This interactive table summarizes morphological findings from microscopy studies on materials used in the synthesis of pyran derivatives.
V. Computational Chemistry and Theoretical Studies on Pyran Dione Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands out as a primary computational tool for investigating pyran-dione derivatives. nih.govnih.gov Researchers commonly employ functionals like B3LYP in combination with various basis sets such as 6-31G(d,p) and 6-311++G(d,p) to perform these calculations. mdpi.combohrium.comacs.orgresearchgate.netscifiniti.com Software packages like Gaussian are frequently utilized for these theoretical explorations. mdpi.comresearchgate.netmdpi.comqu.edu.qa These studies encompass a wide range of pyran-based compounds, providing a foundational understanding of their chemical behavior. mdpi.comnih.govmaterialsciencejournal.org
DFT calculations are instrumental in determining the most stable three-dimensional structures of pyran-dione molecules through geometry optimization. mdpi.comresearchgate.net This process identifies the lowest energy arrangement of atoms, corresponding to the most probable molecular structure. The theoretical results are often validated by comparing them with experimental data from single-crystal X-ray diffraction, with studies reporting good agreement between the calculated and observed geometries. researchgate.netqu.edu.qamdpi.com
Conformational analysis, also performed using DFT, explores the various spatial arrangements (conformers) a molecule can adopt and their relative stabilities. mdpi.comresearchgate.netijcce.ac.ir For instance, studies on pyran-2,4-dione derivatives have shown that different tautomeric forms can exist, with calculations revealing the 2,4-dione isomer to be the most stable. mdpi.comacs.org In some pyran derivatives, unique conformations such as a "flattened-boat" shape for the pyran ring have been identified through these computational methods. bohrium.com The analysis extends to understanding the interconversion pathways between different conformers, as seen in studies of 3,4-dihydro-2H-pyran. rsc.org These analyses are critical for understanding how the molecule's shape influences its interactions and properties.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comimperial.ac.uk The energies and shapes of these orbitals are crucial for understanding the electronic transitions and chemical reactivity of a molecule. materialsciencejournal.orgajchem-a.com
For pyran-dione systems, FMO analysis shows that both HOMO and LUMO are typically distributed over the π-system of the molecule. mdpi.comresearchgate.net This distribution indicates that the lowest energy electronic excitations are mainly π-π* transitions. mdpi.comresearchgate.net The specific locations of these orbitals can be influenced by substituents. For example, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was localized on the electron-withdrawing 4-nitrophenyl ring. materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter derived from FMO analysis. materialsciencejournal.orgajchem-a.com This gap is a measure of the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small gap suggests the molecule is more reactive and less stable. ajchem-a.combenchchem.com
The magnitude of the HOMO-LUMO gap is strongly correlated with the molecule's reactivity, with smaller gaps indicating higher electrophilicity. benchchem.com This correlation is valuable for designing molecules with specific electronic properties and reactivity. researchgate.net
| Compound Type | HOMO-LUMO Gap (eV) | Implication |
|---|---|---|
| Decahydroquinoxaline derivative | 3.48 | Higher reactivity due to a smaller gap. benchchem.com |
| Decahydro-1H-benzo[b] mdpi.comvulcanchem.comdiazepine derivative | 3.56 | Relatively lower reactivity. benchchem.com |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | 4.54 | High stability due to a larger gap. materialsciencejournal.org |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. mdpi.comresearchgate.net MEP maps illustrate the electrostatic potential on the molecule's electron density surface. These maps use a color scale where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comresearchgate.net
Studies on pyran-2,4-dione derivatives show that these molecules possess a polar character with distinct, differently charged regions. mdpi.comresearchgate.netresearchgate.net The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule will interact with other reagents or biological targets. rsc.orgdergipark.org.tr
From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. mdpi.comresearchgate.netajchem-a.com These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone. materialsciencejournal.org Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). materialsciencejournal.org
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). materialsciencejournal.org
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2). materialsciencejournal.org
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). materialsciencejournal.org
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). materialsciencejournal.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). materialsciencejournal.org
These quantum chemical descriptors are essential for comparing the reactivity of different molecules and for understanding their reaction mechanisms. mdpi.commaterialsciencejournal.org
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.06 |
| Electron Affinity (A) | -ELUMO | 2.54 |
| Chemical Hardness (η) | (I - A) / 2 | 2.27 |
| Chemical Softness (σ) | 1 / η | 0.45 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | 4.80 |
| Chemical Potential (μ) | -χ | -4.80 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.07 |
DFT calculations are widely used to simulate the infrared (IR) and Raman vibrational spectra of molecules. scifiniti.commdpi.com These theoretical spectra are invaluable for interpreting experimental results and for confirming the molecular structure. bohrium.comscifiniti.com By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. scifiniti.com
Often, the calculated frequencies are systematically higher than the experimental ones due to the approximations inherent in the calculations. To correct for this, a scaling factor is typically applied to the theoretical frequencies to achieve better agreement with experimental data. scifiniti.com The comparison between theoretical and experimental spectra can also provide evidence for specific structural features, like the presence of strong intramolecular hydrogen bonds, which cause characteristic shifts in vibrational frequencies. scifiniti.com
Frontier Molecular Orbital (FMO) Analysis[1],[20],
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational dynamics, solvent effects, and intermolecular interactions. For pyran-dione systems, MD simulations can reveal how the molecule interacts with its environment, such as water or biological macromolecules. mdpi.com
Recent computational studies on pyran-2-one derivatives have utilized MD simulations to understand their interactions with water and to predict compatibility with excipients like polyvinylpyrrolidone. mdpi.com These simulations calculate interaction energies and analyze radial distribution functions to describe the local solvent structure around the molecule. mdpi.com Such studies are crucial for understanding the solubility and formulation properties of pyran-dione based compounds. mdpi.com For instance, MD simulations have been used to assess the stability of complexes formed between pyran derivatives and target proteins, providing insights into their potential as therapeutic agents. researchgate.net
Transition State Modeling for Reaction Mechanism Elucidation
Transition state (TS) modeling is a cornerstone of computational organic chemistry, used to elucidate reaction mechanisms by identifying the high-energy structures that connect reactants to products. For pyran-dione systems, TS modeling helps to understand their reactivity in various chemical transformations.
Density Functional Theory (DFT) calculations are frequently used to model the transition states of reactions involving pyran-diones. acs.org For example, in Diels-Alder reactions, a common transformation for pyran-2-ones, TS modeling can predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netacs.org Computational studies have shown that the nature of substituents on the pyran ring can shift the mechanism from a concerted to a stepwise pathway by stabilizing zwitterionic intermediates. acs.orgresearchgate.net The energy barriers calculated for these transition states provide a quantitative measure of reaction rates and can explain why certain products are favored over others. researchgate.net For instance, the regioselectivity in oxidation and reduction pathways of dihydropyran-diones has been explained through transition state modeling. benchchem.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. imist.mamedicalresearchjournal.org These models are invaluable in medicinal chemistry and materials science for designing new molecules with desired characteristics.
For pyran-dione derivatives, QSAR studies have been employed to predict their biological activities, such as antimicrobial or anticancer effects. imist.maasianpubs.org These models typically use a set of molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecule. researchgate.net DFT calculations are often used to generate these descriptors, such as HOMO-LUMO energies, dipole moments, and molecular electrostatic potentials. imist.ma By establishing a mathematical relationship between these descriptors and the observed activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. imist.maresearchgate.net
The electronic properties and reactivity of the 2H-pyran-3,4-dione core are highly sensitive to the nature and position of substituents. Computational studies, particularly those employing DFT, have provided significant insights into these substituent effects. benchchem.comasianpubs.orgresearchgate.net
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density distribution within the pyran-dione ring system. chim.it For instance, an EDG can increase the electron density on the ring, making it more nucleophilic and reactive towards electrophiles. chim.it Conversely, an EWG can decrease the electron density, enhancing the electrophilicity of the carbonyl carbons and making them more susceptible to nucleophilic attack. chim.itresearchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding reactivity. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability; a smaller gap generally indicates higher reactivity. benchchem.com Computational studies have shown that substituents can significantly alter the HOMO-LUMO gap of pyran-diones. For example, in a study of dihydro-pyran-dione derivatives, the HOMO-LUMO gap was found to be in the range of 3.48–3.56 eV, with the lower gap suggesting higher reactivity due to enhanced intramolecular charge transfer. benchchem.com
The table below summarizes the influence of different types of substituents on the electronic properties and reactivity of pyran-dione systems, as elucidated by computational studies.
| Substituent Type | Effect on Electronic Properties | Impact on Reactivity | Computational Descriptors |
| Electron-Donating Groups (e.g., -OH, -NH2, -OCH3) | Increases electron density on the pyran ring, raises HOMO energy level. | Enhances reactivity towards electrophiles; may decrease reactivity in Diels-Alder reactions by increasing aromatic stabilization. chim.it | Higher HOMO energy, smaller HOMO-LUMO gap in some cases. benchchem.com |
| Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3) | Decreases electron density on the pyran ring, lowers LUMO energy level. | Increases electrophilicity of carbonyl carbons, making them more susceptible to nucleophilic attack; can enhance reactivity in inverse-electron-demand Diels-Alder reactions. chim.it | Lower LUMO energy, often a smaller HOMO-LUMO gap. imist.ma |
| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal and resonance electron donation; overall effect depends on the halogen and its position. acs.org | Can modulate reactivity in cycloaddition reactions, affecting both rate and selectivity. acs.org | Changes in molecular electrostatic potential, dipole moment. |
| Alkyl Groups (e.g., -CH3) | Weak electron-donating effect; can exert steric hindrance. vulcanchem.com | Steric effects can influence the regioselectivity of reactions by blocking certain sites from attack. vulcanchem.com | Altered molecular geometry and surface area. |
| Aromatic Rings (e.g., -Phenyl) | Can participate in π-stacking interactions and extend conjugation. vulcanchem.com | Extended conjugation can stabilize the molecule and affect its electronic absorption properties. | Increased planarity, changes in π-electron distribution. vulcanchem.com |
Theoretical Prediction of Chemical Stability and Reaction Pathways
Theoretical methods are instrumental in predicting the chemical stability of molecules and mapping out potential reaction pathways. For this compound and its derivatives, computational chemistry can be used to assess their thermodynamic stability and to explore the energetics of various transformations, such as decomposition, isomerization, or cycloaddition reactions. acs.orgbenchchem.com
DFT calculations can determine the relative energies of different isomers, providing insights into their thermodynamic stability. mdpi.com For instance, studies on pyran-2,4-dione derivatives have shown that the relative stability of tautomers can be accurately predicted, with results often corroborating experimental findings from X-ray crystallography. mdpi.com The stability of the pyran ring itself can be influenced by factors such as aromaticity and strain. While 2H-pyran-2-ones possess some degree of aromatic character, they are generally less stable than benzene (B151609) and are prone to ring-opening reactions. chim.it
Computational chemistry can also be used to explore potential reaction pathways by calculating the energy profiles of different reaction coordinates. acs.org This involves locating transition states and intermediates along a proposed reaction mechanism. acs.org By comparing the activation energies of competing pathways, it is possible to predict the most likely course of a reaction under a given set of conditions. For example, the Diels-Alder reactions of halogen-substituted 2(H)-pyran-2-ones have been investigated computationally to understand their reactivity patterns and the stability of the resulting cycloadducts. acs.org These studies can explain why certain substituents lead to stable products while others promote further reactions, such as the loss of CO2. acs.org
Vi. Applications of Pyran Dione Compounds As Building Blocks in Organic Synthesis
Versatile Intermediate for Complex Organic Molecule Construction
Dihydro-2H-pyran-2,4(3H)-dione and its analogues are recognized as essential intermediates in the synthesis of complex organic molecules. benchchem.com The presence of two reactive carbonyl groups within the pyran ring confers unique reactivity, making it a versatile scaffold for creating more intricate structures. benchchem.comontosight.ai This versatility is demonstrated in its use as a core scaffold for bioactive molecules and as a starting point for constructing other valuable intermediates. mdpi.com
The increased susceptibility of the dihydropyran ring to nucleophilic attack makes these compounds valuable building blocks for a wide variety of hetero- and carbocyclic compounds. chim.it The presence of two distinct electrophilic centers, however, introduces the challenge of achieving selectivity in reactions with nucleophiles. chim.it
A notable application is the use of 2H-pyran-2-ones in the synthesis of 2-tetralone, an important intermediate for natural products and biologically significant compounds. mdpi.com Highly functionalized spirocyclic ketals can be synthesized through the ring transformation of 2H-pyran-2-ones, which are then hydrolyzed under acidic conditions to yield highly substituted 2-tetralones. mdpi.com
Table 1: Examples of Complex Molecule Synthesis from Pyran-Dione Precursors
| Precursor | Reagents/Conditions | Product | Application of Product | Citation |
|---|---|---|---|---|
| 2H-Pyran-2-ones | 1,4-cyclohexandione monoethyleneketal (under basic conditions), then acidic hydrolysis | Highly substituted 2-tetralone | Intermediate for natural products and pharmacologically active molecules | mdpi.com |
| 3,4-dihydro-2H-pyran-5-carbaldehyde | N-substituted pyrazole-5-amines, acetic acid | Pyrazolo[3,4-b]pyridines | Heterocyclic synthesis | chim.it |
| 2-C-formyl glycal (pyran derivative) | Aromatic 1,2-diamines | Chiral benzimidazoles | Heterocyclic synthesis | chim.it |
Formation of Diverse Pyran Derivatives and Other Cyclic Structures
The pyran-dione scaffold is frequently utilized in the formation of a wide range of pyran derivatives and other cyclic structures through various chemical transformations, including condensation and cyclization reactions. benchchem.com The reactivity of these compounds allows for their conversion into pyran-annulated heterocyclic systems. researchgate.net For instance, four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can efficiently produce structurally diverse 3,4-dihydro-2H-pyrans. acs.org
Diels-Alder reactions, a powerful tool for forming six-membered rings, have been successfully employed using 2H-pyran-2-one systems as the diene component. chim.it The reaction of a 3-acylamino-2H-pyran-2-one with an alkene as the dienophile first yields a 2-oxabicyclo[2.2.2]oct-5-en-3-one system, which can then be transformed into other cyclic structures. chim.it
The condensation of dehydroacetic acid (DHA), a prominent pyran-2-one derivative, with aliphatic aldehydes in the presence of piperidine (B6355638) produces 2,3-dihydro-2-alkyl-7-methyl-4H,5H-pyrano[4,3-b]pyran-4,5-diones. clockss.org
Table 2: Synthesis of Pyran Derivatives and Cyclic Structures
| Pyran Precursor | Reaction Type | Reagents | Product Type | Citation |
|---|---|---|---|---|
| Dehydroacetic Acid (DHA) | Condensation | Aliphatic aldehydes, piperidine | Pyrano[4,3-b]pyran-4,5-diones | clockss.org |
| Cyclic 1,3-Diketone (e.g., Pyran-dione) | Four-Component Reaction | Arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes | 3,4-Dihydro-2H-pyrans | acs.org |
| 3-Acylamino-2H-pyran-2-one | Diels-Alder [4+2] Cycloaddition | Alkenes | 2-Oxabicyclo[2.2.2]oct-5-en-3-ones | chim.it |
| Dihydro-2H-pyran-3(4H)-one | Annulation | ortho-substituted phenylcarbonyl compounds | Pyrano[3,2-b]quinolines | researchgate.net |
Heterocyclic Compound Synthesis
Pyran-2-one derivatives, such as dehydroacetic acid (DHA) and triacetic acid lactone (TAL), are considered important precursors for the synthesis of a vast array of heterocyclic compounds. imist.maresearchgate.net Their reactivity allows them to act as building blocks for five- and six-membered heterocyclic rings, including pyrroles, furans, pyrazoles, thiazoles, and pyridines. researchgate.net
The synthesis of furopyranones can be achieved through several pathways starting from pyran-dione precursors. One common method involves the intramolecular cyclization of an intermediate formed by the C3-alkylation of triacetic acid lactone with chloroketones. researchgate.netresearchgate.net This C-alkylated pyranedione compound undergoes an intramolecular O-C bond formation and dehydrochlorination to yield the furopyranone structure. researchgate.netresearchgate.netresearchgate.net
Another strategy involves the deprotonation of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one at the 4-hydroxyl group, which leads to furan (B31954) ring closure via nucleophilic attack, affording 6-methyl-2H-furo[3,2-c]pyran-3,4-dione. researchgate.netresearchgate.net Furthermore, a one-step construction of furo[3,2-c]pyranone derivatives can be accomplished through a [3+2] type cycloaddition reaction. clockss.org This is mediated by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and involves the reaction of 4-hydroxy-2H-pyran-2-one derivatives with various alkenes or phenylacetylene. clockss.orgsemanticscholar.org
Table 3: Selected Syntheses of Furopyranone Derivatives
| Precursor | Key Reagent/Catalyst | Product Example | Citation |
|---|---|---|---|
| Triacetic acid lactone (TAL) | Haloketones | Furopyran-4-ones | researchgate.netresearchgate.net |
| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Aliphatic/Aromatic amines | 6-methyl-2H-furo[3,2-c]pyran-3,4-dione | researchgate.net |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | Alkenes, Cerium(IV) ammonium nitrate (CAN) | 2,3-Dihydro-4H-furo[3,2-c]pyran-4-ones | clockss.org |
Pyrrolopyrone derivatives can be synthesized from pyran-2-one precursors like dehydroacetic acid (DHA) and triacetic acid lactone (TAL). researchgate.netresearchgate.net The condensation of DHA with ethyl glycinate, for example, leads to the formation of bicyclic pyrrolopyranones. clockss.org A plausible mechanism involves the formation of an intermediate which then undergoes intramolecular cyclization. clockss.org
Another route involves the condensation of triacetic acid lactone (TAL) with N-(4-aryloxybut-2-ynyl)-N-methylamine. researchgate.net The resulting intermediate undergoes a series of rearrangements, including a benchchem.comresearchgate.net sigmatropic rearrangement, to ultimately yield the pyrrolopyrone structure. researchgate.net
Thiazole-containing pyran-2-ones are synthesized from brominated pyranone derivatives. researchgate.net The reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with nucleophiles such as thioamides, thiourea, or thiosemicarbazide (B42300) is a common method. imist.maresearchgate.net The process involves the initial condensation to form an intermediate, which then cyclizes and dehydrates to yield the final thiazolyl pyran-2-one product. imist.maresearchgate.net This Hantzsch-Thiazole synthesis approach can be performed as a one-pot, multi-component reaction, offering advantages such as short reaction times and high yields. acgpubs.org
Pyran-dione compounds serve as effective starting materials for various pyrazole (B372694) and pyrazolone (B3327878) derivatives. The condensation of dehydroacetic acid (DHA) with monosubstituted hydrazines leads to the formation of pyrazolopyranones. imist.ma Similarly, reacting chalcone (B49325) analogues of DHA with substituted hydrazines results in pyrazolylpyranone derivatives. clockss.orgresearchgate.net
More complex structures, such as 4-(arylidene)-2-[5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-thiazol-2-yl]-5-methyl-2,4-dihydropyrazol-3-ones, have been synthesized via efficient one-pot, four-component reactions. researchgate.netresearchgate.net This approach involves the simultaneous formation of both the thiazole (B1198619) and pyrazole ring systems. researchgate.netresearchgate.net Additionally, pyrano[2,3-c]pyrazole derivatives can be prepared through a four-component reaction of benzyl (B1604629) alcohols, ethyl acetoacetate (B1235776), phenylhydrazine, and malononitrile (B47326). acs.org
Spiro Compounds (e.g., Spiro(isoquinoline-pyran)dione systems)
The pyran-dione framework serves as an effective precursor for the synthesis of spiro-heterocycles, a class of compounds characterized by two rings connected through a single common atom. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations.
One-pot, multi-component reactions are a common strategy for assembling these complex molecules. For instance, derivatives of 2H-pyran-2-one have been utilized in regioselective syntheses of spiro compounds through [3+2] cycloaddition reactions. In a representative synthesis, a 3-pyran-2-one derivative, generated via the aldol (B89426) condensation of a substituted benzaldehyde (B42025) and 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, reacts with an isatin (B1672199) derivative and L-proline. This reaction proceeds efficiently at ambient temperature to yield hexahydrospiro[indoline-3,3′-pyrrolizine]-2-ones nih.gov. The pyranone moiety acts as a key reactant, highlighting the utility of the pyran scaffold in generating complex spiro systems.
Similarly, an efficient, environmentally benign, multicomponent reaction has been developed for the synthesis of novel spiroquinoline derivatives. This approach involves the reaction of an amine derivative, Meldrum's acid (a cyclic dione), and an aryl aldehyde in aqueous ethanol (B145695) at room temperature acs.org. The reaction proceeds without a catalyst and results in the formation of two asymmetric carbon centers and four new chemical bonds in a single step, demonstrating a highly efficient use of dione (B5365651) precursors to build spiro frameworks acs.org.
Table 1: Synthesis of Spiro[pyrazolo[3,4-g]quinoline-7,5′- benchchem.comacs.orgdioxane]-4′,6′-diones acs.org
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 6a | 1 | 85 |
| 2 | 4-Bromobenzaldehyde | 6b | 1.5 | 82 |
| 3 | 4-Methylbenzaldehyde | 6c | 1.5 | 77 |
| 4 | 4-Methoxybenzaldehyde | 6d | 2 | 75 |
| 5 | 4-Phenylbenzaldehyde | 6e | 2.5 | 69 |
Reaction conditions: Amine (1.0 mmol), Meldrum's acid (1.0 mmol), and aldehyde (2.0 mmol) in ethanol/water (1:1 v/v) at room temperature.
Pyrano[2,3-d]pyrimidine Derivatives
Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. acs.orgscispace.com The synthesis of these derivatives often employs pyran-dione precursors or structurally related compounds like barbituric acid in multi-component reactions.
A straightforward and efficient method for synthesizing pyrano[2,3-d]pyrimidine diones involves the one-pot condensation of an aromatic aldehyde, malononitrile, and barbituric acid. nih.gov This reaction can be facilitated by catalysts such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) under solvent-free conditions, leading to high yields in short reaction times. nih.gov The mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of barbituric acid and subsequent cyclization and dehydration to form the fused ring system.
Table 2: Synthesis of Pyrano[2,3-d]pyrimidine Dione Derivatives Using SBA-Pr-SO3H Catalyst nih.gov
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 15 | 98 |
| 2 | 3-Nitrobenzaldehyde | 10 | 95 |
| 3 | 4-Chlorobenzaldehyde | 5 | 96 |
| 4 | 4-Methylbenzaldehyde | 45 | 92 |
| 5 | Benzaldehyde | 40 | 90 |
Reaction conditions: Barbituric acid (2 mmol), aldehyde (2.4 mmol), malononitrile (2 mmol), and SBA-Pr-SO3H (0.02 g) heated at 140°C.
Other synthetic strategies have been developed using various conditions, including microwave irradiation, ultrasonic irradiation, and the use of green solvents like glycerol, underscoring the versatility of this synthetic approach. scispace.com
Pyridinones and Related Fused Heterocyclic Systems
Pyridinone and its fused derivatives are important heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals. researchgate.net Pyran-dione derivatives serve as key starting materials for constructing these complex structures. For instance, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, which can be derived from a pyran-dione precursor, is a versatile scaffold for building bicyclic pyridinone systems. nih.gov
This pyridinone aldehyde can undergo a one-pot Knoevenagel condensation with various doubly activated esters, followed by an intramolecular lactone formation, to yield a range of 3-substituted 7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones. nih.gov These reactions, typically catalyzed by piperidine in refluxing ethanol, demonstrate a direct pathway from a pyridinone scaffold, accessible from pyran-diones, to more complex fused heterocyclic systems. nih.gov The general synthesis of 3,4-dihydro-2(1H)-pyridones often involves a multicomponent reaction of Meldrum's acid (a pyran-dione analog), a β-keto-ester derivative, an aromatic aldehyde, and ammonium acetate (B1210297). researchgate.netmdpi.com
Scaffold for Bioactive Molecule Development
The pyran-dione ring system is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research. ijbpas.comorientjchem.org Its structural features allow for functionalization and modification, making it an excellent starting point for the development of novel bioactive molecules. The presence of two carbonyl groups provides reactive sites for various chemical transformations, enabling the synthesis of large libraries of compounds for biological screening. benchchem.com
Derivatives of 2H-pyran-2,4(3H)-dione have been investigated for a range of biological activities:
Herbicidal Activity : By employing molecular hybridization strategies, researchers have designed and synthesized novel 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. These compounds, which combine the natural enamino diketone skeleton with features of known herbicides, have shown potent pre-emergent herbicidal activity against a broad spectrum of weeds while maintaining good crop safety. mdpi.com
Antimicrobial Properties : Metal complexes of dihydro-2H-pyran derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as new clinical antimicrobial agents. benchchem.com
Enzyme Inhibition : Certain pyran-dione derivatives act as inhibitors of key enzymes. For example, some derivatives inhibit photosynthetic electron transport, a property being explored for the development of new herbicides. benchchem.com
The versatility of the pyran-dione scaffold allows for the systematic modification of its structure to optimize biological activity and selectivity, making it a cornerstone in the design of new therapeutic and agricultural agents. ijbpas.comorientjchem.org
Synthesis of Natural Product Analogs and Related Compounds
The 2H-pyran ring is a structural motif present in a multitude of natural products, and as such, pyran-dione compounds are strategic intermediates in the synthesis of these molecules and their analogs. nih.gov The ability to construct the pyran ring and then elaborate upon it allows chemists to access complex natural product-like structures.
A key example is the use of 4-hydroxypyrones, which exist in equilibrium with their dione tautomers, in the synthesis of (-)-daurichromenic acid and its analogs. The synthesis involves a formal [3+3] cycloaddition between a functionalized 1,3-dicarbonyl compound (like a 4-hydroxypyrone) and an enal. This strategy provides access to the core 2H-pyran structure, which is a key intermediate for the total synthesis of the natural product. nih.gov
Furthermore, 3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran, also known as dehydroacetic acid (DHA), is a widely used pyran-dione derivative in the synthesis of various heterocyclic compounds. It can be used to prepare pyranopyrans through condensation with aldehydes followed by dehydrogenation, or by reaction with esters and subsequent cyclization. clockss.org These transformations highlight how a simple pyran-dione derivative can be a starting point for creating analogs of flavonoid natural products and other complex systems. clockss.org The reactivity of the pyran-dione skeleton makes it an invaluable tool for synthesizing not only the natural products themselves but also novel analogs with potentially enhanced or modified biological activities. chim.it
Vii. Mechanistic Investigations of Biological Activities of Pyran Dione Derivatives in Vitro and Enzyme Focused
Enzyme Inhibition Studies (General Mechanisms)
Derivatives of the pyran-dione scaffold have been identified as potent inhibitors of several critical enzymes. The general mechanism often involves the interaction of the dione (B5365651) functionality and other substituents with the active or allosteric sites of the enzymes, leading to a disruption of their catalytic activity.
Pancreatic lipase (B570770) is a crucial enzyme in the digestion and absorption of dietary fats, making it a key target for anti-obesity therapeutics. Certain pyran-dione derivatives have been investigated for their potential to inhibit this enzyme. For instance, a derivative of dihydro-2H-pyran-2,4(3H)-dione, specifically 6-ethyl-5-methyl-dihydro-2H-pyran-2,4(3H)-dione, has demonstrated effective inhibition of pancreatic lipase. benchchem.com This suggests that the pyran-dione core can serve as a scaffold for developing new pancreatic lipase inhibitors. The inhibitory mechanism likely involves the binding of the derivative to the active site of the lipase, preventing the hydrolysis of triglycerides.
Table 1: Pancreatic Lipase Inhibition by a Pyran-Dione Derivative
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 6-ethyl-5-methyl-dihydro-2H-pyran-2,4(3H)-dione | Pancreatic Lipase | Effective Inhibition | benchchem.com |
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. Its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. A series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated as potential PARP-1 inhibitors. nih.govnih.govresearchgate.net Many of these compounds displayed excellent inhibitory activities against PARP-1, with IC50 values in the nanomolar range. nih.govnih.gov For example, compounds designated as S2 and S7 in one study showed higher potency than the reference drug Olaparib, with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively. nih.govresearchgate.net Molecular docking studies suggest that the pyrano[2,3-d]pyrimidine-2,4-dione scaffold binds within the catalytic site of PARP-1. nih.gov The presence of a fused heterocycle to the pyranopyrimidine core appears to enhance the inhibitory potency. nih.govresearchgate.net
Table 2: In Vitro PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | IC50 (nM) against PARP-1 | Reference |
|---|---|---|
| S1 | 114 | nih.gov |
| S2 | 4.06 ± 0.18 | nih.govresearchgate.net |
| S4 | - | nih.gov |
| S5 | - | nih.gov |
| S6 | - | nih.gov |
| S7 | 3.61 ± 0.15 | nih.govresearchgate.net |
| S8 | - | nih.govnih.gov |
| S9 | - | nih.gov |
| S10 | - | nih.gov |
| Olaparib (Reference) | 5.77 | nih.govresearchgate.net |
The inhibitory potential of pyran-dione and related structures extends to other enzyme systems.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a therapeutic target for type 2 diabetes. While specific studies on 2H-pyran-3,4-dione are limited, novel pyrimidinedione derivatives have been designed and shown to be excellent inhibitors of DPP-4. researchgate.netnih.gov For instance, certain compounds in a synthesized series exhibited IC50 values as low as 64.47 nM and 65.36 nM. researchgate.netnih.govtiu.edu.iq The structure-activity relationship studies of these pyrimidinedione derivatives provide valuable insights for developing new DPP-4 inhibitors. researchgate.netnih.gov
Phosphoinositide-Dependent Protein Kinase 1 (PDK1) Inhibition: PDK1 is a master kinase that plays a crucial role in cell signaling pathways related to growth and survival, making it a target in cancer therapy. A kojic acid derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), has been shown to suppress a signaling cascade involving PDK1. nih.gov Direct enzyme assays confirmed that MHNC directly inhibits upstream kinases Syk and Src, which in turn affects the PDK1 pathway. nih.gov Although not a direct inhibitor in this study, the involvement of a 4H-pyran-4-one core highlights the potential of this scaffold in modulating PDK1 activity.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. Several pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their AChE inhibitory activity. One derivative with a methoxy (B1213986) group at the meta-position on a phenyl ring showed the best activity with an IC50 value of 2.20 ± 0.17 µg/mL. researchgate.net Other pyridine (B92270) derivatives have also been developed as potent cholinesterase inhibitors, with some showing mixed or uncompetitive inhibition mechanisms. nih.govnih.gov
Table 3: Inhibition of Other Enzyme Systems by Pyran-Dione and Related Derivatives
| Compound Class | Target Enzyme | IC50 / Activity | Reference |
|---|---|---|---|
| Pyrimidinedione derivatives | DPP-4 | 64.47 nM, 65.36 nM | researchgate.netnih.govtiu.edu.iq |
| (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate | Syk/Src (upstream of PDK1) | Direct Inhibition | nih.gov |
| Pyrano[2,3-d]pyrimidine derivative | Acetylcholinesterase (AChE) | 2.20 ± 0.17 µg/mL | researchgate.net |
Antimicrobial Activity Studies (In Vitro Mechanisms)
Beyond enzyme inhibition, pyran-dione derivatives have demonstrated significant antimicrobial properties through various mechanisms of action.
Fused spiro-4H-pyran derivatives have been synthesized and screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some of these compounds exhibited moderate to potent activity. researchgate.net For example, one derivative showed significant inhibition against Streptococcus pneumoniae and Escherichia coli with a minimum inhibitory concentration (MIC) of 125 μg/mL for each. researchgate.net Enamine derivatives of dehydroacetic acid, a pyran-2,4-dione, have also shown improved antibacterial activity against Staphylococcus aureus and E. coli compared to the parent compound. d-nb.info The mechanism of action for some naphthyridine derivatives, which can be considered related structures, involves the inhibition of bacterial DNA gyrase. mdpi.com Thieno[2,3-d]pyrimidinedione derivatives have also shown potent activity against multi-drug resistant Gram-positive organisms. nih.gov
Table 4: In Vitro Antibacterial Activity of Pyran-Dione and Related Derivatives
| Compound Class | Bacterial Strain(s) | MIC (μg/mL) | Potential Mechanism | Reference |
|---|---|---|---|---|
| Fused spiro-4H-pyran derivative | Streptococcus pneumoniae, Escherichia coli | 125 | - | researchgate.net |
| Enamine derivative of dehydroacetic acid | Staphylococcus aureus, Escherichia coli | Improved vs. parent | - | d-nb.info |
| Thieno[2,3-d]pyrimidinedione derivative | MRSA, VRSA, VRE | 2-16 mg/L | Selective toxicity to bacteria | nih.gov |
The antifungal potential of pyran-dione derivatives has been investigated against various fungal pathogens. Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been screened against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.govacs.org One compound, 57n, showed a MIC of 200 μg/mL against C. albicans. nih.gov The proposed mechanism of action for some of these chimeric pyrimidine-pyridine derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. nih.gov Some 1H-indole-4,7-dione derivatives have also demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net
Table 5: In Vitro Antifungal Activity of Pyran-Dione Derivatives
| Compound Class | Fungal Strain(s) | MIC (μg/mL) | Potential Mechanism | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (57n) | Candida albicans | 200 | Ergosterol biosynthesis inhibition | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (57k) | Candida albicans | 250 | Ergosterol biosynthesis inhibition | nih.gov |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (4n) | Candida albicans | 200 | Ergosterol biosynthesis inhibition | nih.govacs.org |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (4k) | Candida albicans | 250 | Ergosterol biosynthesis inhibition | nih.govacs.org |
Role of Metal Complexes in Antimicrobial Activity
The antimicrobial efficacy of pyran-dione derivatives can be significantly enhanced through the formation of metal complexes. benchchem.com Studies have demonstrated that metal complexes of pyran-dione derivatives exhibit considerable antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. benchchem.commdpi.com The complexation with metal ions can lead to structural changes in the ligand, which may be responsible for the enhanced antibacterial activity against Gram-positive bacteria. researchgate.net For instance, research on mixed ligand metal complexes involving 4H-pyran derivatives and 1,10-phenanthroline (B135089) with metals like Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) has shown promising antimicrobial potential. mdpi.com Specifically, a Co(II) complex displayed significant efficiency against bacteria, while a Cr(III) complex was highly effective against fungal strains. mdpi.com This suggests that the chelation of metal ions to the pyran-dione scaffold is a viable strategy for developing potent antimicrobial agents. The mechanism is thought to involve the metal ion facilitating the interaction of the compound with microbial targets.
Anticancer Activity (In Vitro Mechanisms)
Pyran-dione derivatives have emerged as a promising class of compounds with significant anticancer properties, demonstrated through various in vitro mechanistic studies. rsc.orgresearchgate.net These compounds exert their effects through multiple pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. rsc.orgacs.org
Cell Proliferation Inhibition in Cancer Cell Lines (e.g., MCF-7, HCT116, Hep-G2)
A significant body of research has focused on the antiproliferative effects of pyran-dione derivatives against a panel of human cancer cell lines. rsc.org Notably, these compounds have shown potent activity against breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (Hep-G2) cells. nih.govmdpi.com
For example, novel fused pyran derivatives have been synthesized and evaluated for their anticancer activity against MCF-7, A549 (lung cancer), and HCT116 cell lines, with many exhibiting broad-spectrum activity. rsc.orgresearchgate.net Specific imidazole-containing derivatives demonstrated potent anti-breast cancer activity with low micromolar IC50 values. rsc.org In another study, pyrazolo[4,3-c]pyridine derivatives showed potent activity against MCF-7 and HepG2 cells, while another compound in the same series exhibited excellent inhibitory activity against HCT116. nih.gov
The antiproliferative activity is often linked to the specific substitutions on the pyran-dione ring system. For instance, the attachment of a benzene (B151609) ring via a double bond at the C3 position of the pyran ring has been associated with enhanced antiproliferative potency. mdpi.com
Below is a table summarizing the in vitro anticancer activity of selected pyran-dione derivatives:
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]pyridine derivative | MCF-7 | 1.937 (µg/mL) | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | HepG2 | 3.695 (µg/mL) | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative | HCT116 | 2.914 (µg/mL) | nih.gov |
| Fused pyran derivative (imidazole-containing) | MCF-7 | 8.24 ± 0.19 | rsc.org |
| Fused pyran derivative (imidazole-containing) | MCF-7 | 4.22 ± 0.81 | rsc.org |
| Fused pyran derivative (benzotriazole-containing) | A549 | 0.23 ± 0.12 | rsc.org |
| Fused pyran derivative (imidazole-containing) | HCT116 | 7.58 ± 1.01 | rsc.org |
Herbicidal Activity (Mechanism of Action)
Certain pyran-dione derivatives have been identified as potent herbicides. mdpi.comacs.orgcolab.ws Their mechanism of action often involves the disruption of fundamental physiological processes in plants.
Disruption of Carbon Metabolism and Cytoskeleton Formation
A key mechanism of herbicidal action for some 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives is the disruption of carbon metabolism and the formation of the cytoskeleton in weeds. mdpi.comresearchgate.netmendeley.commdpi.com RNA sequencing studies on a particularly effective derivative, APD-II-15, suggested that its growth inhibition of weeds results from these disruptions. mdpi.com This indicates that the pyran-dione structure can interfere with essential metabolic pathways and structural components within plant cells, leading to their demise.
Some 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives have been found to act as proherbicides, being converted into their corresponding phenoxyacetic acid auxin herbicides, which have a mechanism similar to the commercial herbicide 2,4-D. acs.org Other pyrimidinedione-containing derivatives are suggested to function as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of pyran-dione derivatives. nih.govmdpi.com These studies help in identifying the key structural features that govern their antimicrobial, anticancer, and herbicidal activities. rsc.orgmdpi.com
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the pyran-dione ring system play a pivotal role in determining the biological activity and selectivity of these compounds. mdpi.commdpi.com
Antimicrobial Activity: For antimicrobial 2H-pyran-3(6H)-one derivatives, the presence of phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents is beneficial for activity against gram-positive bacteria. nih.gov The bulkiness of the substituent at the C-2 position is also directly associated with greater antibacterial activity. nih.gov
Anticancer Activity: In the context of anticancer activity, modifications to the flavonoid skeleton of pyran-dione derivatives, particularly at the C3 position of the pyran ring, significantly influence their potency. mdpi.com The introduction of different functional groups and modifications to specific regions of fused pyran scaffolds has been shown to enhance their potency and improve their pharmacokinetic profiles. rsc.org
Herbicidal Activity: For herbicidal 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, SAR studies have revealed that the substituent at the nitrogen atom significantly affects their herbicidal activity. mdpi.com By systematically varying this substituent, researchers have been able to identify compounds with broad-spectrum herbicidal efficacy. mdpi.com
Molecular Docking and Ligand-Target Binding Interactions
Molecular docking simulations have become an indispensable tool for understanding how pyran-dione derivatives interact with biological targets at the atomic level. These computational studies provide insights into the binding affinities and specific interactions that govern the biological activity of these compounds.
Research into a series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues identified them as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical in DNA repair mechanisms in cancer cells. rsc.orgrsc.org Molecular docking studies of these compounds within the catalytic site of PARP-1 (PDB ID: 5DS3) revealed key binding modes. The pyrano[2,3-d]pyrimidine-2,4-dione scaffold consistently occupied the nicotinamide-binding (NI) site of the enzyme. rsc.org Specific interactions included hydrogen bonds between the carbonyl group of the pyran ring and Ser904, as well as two characteristic hydrogen bonds with Gly863. rsc.org Furthermore, π-π stacking interactions with Tyr907 and His862 were observed, mirroring the binding pattern of the known inhibitor Olaparib. rsc.org The docking scores were consistent with the in vitro enzyme assay results, where derivatives with an additional fused heterocycle, such as compounds S2 and S7 , showed enhanced potency and better binding affinity than the reference drug. rsc.orgrsc.org
In a different study, pyran-linked phthalazinone-pyrazole hybrids were investigated as potential anticancer agents. nih.gov Docking studies were performed on the human serine hydroxymethyltransferase 2 (SHMT2) protein (PDB ID: 5V7I), a key enzyme in one-carbon metabolism. The active compounds 4b and 4c were found to occupy the same binding site as a co-crystalized pyrazolopyran inhibitor. nih.gov These hybrids demonstrated excellent binding affinity, with compound 4c showing a better binding energy (−8.8 kcal/mol) than the co-crystalized ligand (−8.5 kcal/mol). nih.gov The binding was stabilized by both hydrogen and hydrophobic interactions within the active site of the protein. nih.gov
Similarly, dihydropyranopyran derivatives have been evaluated as potential anti-cancer agents by targeting cyclin-dependent kinase-2 (CDK2). nih.gov Molecular docking analyses were used to assess the binding energies and interaction modes of these compounds within the CDK2 active site, revealing their potential as inhibitors of this key cell cycle regulator. nih.gov Computational docking has also been used to explore the interactions of dihydro-2H-pyran derivatives with targets like kinases, where hydrogen bonding and hydrophobic interactions are crucial for binding. benchchem.com
Molecular Docking Interactions of Pyran-Dione Derivatives
| Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Observed Interactions | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 (5DS3) | Gly863, His862, Ser904, Tyr907 | Hydrogen Bonds, π-π Stacking | Not explicitly stated, but scores correlated with high potency (IC50 in nM range) | rsc.org |
| Pyran-linked Phthalazinone-Pyrazole Hybrids | SHMT2 (5V7I) | Not explicitly listed | Hydrogen Bonds, Hydrophobic Interactions | -8.8 (for compound 4c) | nih.gov |
| Dihydropyranopyran derivatives | CDK2 | Not explicitly listed | Binding within active site | Not explicitly stated | nih.gov |
| Dihydro-2H-pyran derivatives | Kinases | Not explicitly listed | Hydrogen Bonding, Hydrophobic Interactions | Not explicitly stated | benchchem.com |
Antioxidant and Anti-inflammatory Properties (In Vitro Investigations)
Pyran-dione derivatives have demonstrated significant potential as antioxidant and anti-inflammatory agents in various in vitro models.
The antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , a compound formed during the Maillard reaction, have been extensively studied. nih.gov Its ability to scavenge free radicals was evaluated using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺), 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and galvinoxyl radical assays. nih.gov Studies on synthesized hydroxyl-protected DDMP derivatives revealed that the antioxidant activity is primarily derived from the unstable enol structure. nih.gov Specifically, the hydroxyl group at the olefin position was found to have a more significant impact on antioxidant capacity than the hydroxyl group at the C-3 position. nih.gov It was determined that one molecule of DDMP could scavenge two free radicals, likely through a two-step oxidation process that forms intermediates like 5-hydroxymaltol . nih.gov Derivatives of 3-Methyldihydro-2H-pyran-4(3H)-one have also shown promise as antioxidants capable of scavenging free radicals and reducing oxidative stress. benchchem.com
In the realm of anti-inflammatory activity, pyran derivatives have shown the ability to modulate key inflammatory pathways. A study on new tetrahydropyran (B127337) derivatives, such as ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) , demonstrated a reduction in the production of pro-inflammatory cytokines TNF-α and IL-6 in cell culture models. rjpbr.com Similarly, certain 3,4-dihydropyran-3-carboxamide derivatives exhibited significant in vitro anti-inflammatory effects by inhibiting the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-treated Raw 264.7 cells. researchgate.net The anti-inflammatory potential of various pyran analogues is a recurring theme in the literature, highlighting the versatility of this scaffold. nih.govresearchgate.netnih.gov
In Vitro Antioxidant and Anti-inflammatory Activities of Pyran-Dione Derivatives
| Compound/Derivative Class | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | DPPH, ABTS, Galvinoxyl Radical Scavenging | Excellent free radical scavenging ability; 1 molecule scavenges 2 radicals. | nih.gov |
| 3-Methyldihydro-2H-pyran-4(3H)-one derivatives | Pharmacological studies | Promising antioxidant activities. | benchchem.com |
| ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) | Cell Culture Model | Reduced production of pro-inflammatory cytokines TNF-α and IL-6. | rjpbr.com |
| 3,4-Dihydropyran-3-carboxamide derivatives | LPS-treated Raw 264.7 cells | Significant inhibition of pro-inflammatory cytokines IL-6 and TNF-α. | researchgate.net |
Neuroprotective Potential (In Vitro Investigations)
The pyran scaffold is a common structural motif in many natural and synthetic compounds that exhibit neuroprotective properties, making its derivatives an area of intense research for treating neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net
In vitro studies have begun to uncover the mechanisms behind these neuroprotective effects. For instance, a synthesized thiazolidine-2,4-dione derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) , was investigated for its neuroprotective effects in a SH-SY5Y cell model of methamphetamine-induced tauopathy. nih.gov The findings highlighted the neuroprotective potential of this compound through the inhibition of phosphorylated tau, a key pathological hallmark of Alzheimer's disease. nih.gov
Vanillin (B372448), a phenolic compound, and its novel synthesized derivatives have also been studied for their potential neuroprotective activities in in vitro oxidative stress models. worktribe.com These derivatives demonstrated cellular protective effects in the SH-SY5Y cell line by increasing cell viability and reducing the production of reactive oxygen species (ROS). worktribe.com One tetrameric vanillin derivative, in particular, showed the most efficient protective effects at micromolar concentrations and was found to activate the Nrf2 pathway, a primary mediator of the cellular antioxidant response. worktribe.com This suggests that the neuroprotective effects of certain pyran-related structures may be mediated through the enhancement of endogenous antioxidant defense mechanisms. worktribe.com Furthermore, a benzodiazepine (B76468) derivative fused to a dihydropyridine (B1217469) moiety, JM-20, which can be synthesized from 3,4-dihydro-2(1H)-pyridones (related structures to pyrans), has shown promising neuroprotective and antioxidant properties in research models. mdpi.com
Viii. Future Research Directions and Emerging Paradigms for Pyran Dione Compounds
Design and Synthesis of Multi-target Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways, rendering single-target drugs less effective. nih.gov A promising future direction is the rational design of pyran-dione derivatives as Multi-target-Directed Ligands (MTDLs). This strategy involves creating single molecules capable of modulating several biological targets simultaneously. nih.govmdpi.com
Research on other heterocyclic scaffolds, such as pyrrolidine-2,5-diones and purine-2,6-diones, has demonstrated the feasibility of this approach. nih.govtandfonline.com For instance, hybrids of pyrazoline and pyrrolidine-2,5-diones have been developed as antitumor agents. tandfonline.com Similarly, pyranoquinolone has been identified as a potent multi-targeted pharmacological scaffold. researchgate.net Future work on 2H-pyran-3,4-dione could involve molecular hybridization, where the pyran-dione core is combined with other known pharmacophores to create chimeric molecules. These new agents could be designed to interact with multiple targets relevant to a specific disease, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The synthesis of fused heterocyclic systems starting from cyclohexane-1,3-dione has already yielded compounds with inhibitory activity against multiple cancer-related kinases like c-Met and Pim-1, providing a blueprint for future multi-target agent design based on dione (B5365651) scaffolds. benthamdirect.com
Theoretical Exploration of Novel Delivery Systems
The therapeutic success of a compound depends not only on its intrinsic activity but also on its effective delivery to the target site. Future research should include the theoretical and computational exploration of novel drug delivery systems for pyran-dione derivatives. Certain derivatives, such as 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy-, have already been investigated for their potential use in drug delivery systems. benchchem.com
Emerging paradigms in this area include the development of nano-sized delivery vehicles. The successful electrosynthesis of nano-sized 4H-pyran derivatives suggests that pyran-dione compounds could be formulated as nanoparticles to improve solubility, stability, and bioavailability. oiccpress.com Computational modeling can be employed to predict the interactions between pyran-dione derivatives and various nanocarriers, such as liposomes or polymeric nanoparticles, to design optimal delivery formulations. This in silico approach can streamline the experimental process by identifying the most promising carrier systems before laboratory synthesis and testing.
Structure-Guided Optimization Strategies for Enhanced Efficacy
To maximize the therapeutic potential of pyran-dione compounds, structure-guided optimization is essential. This approach relies on understanding the relationship between a molecule's three-dimensional structure and its biological activity, often referred to as the Structure-Activity Relationship (SAR). benchchem.comnih.gov SAR studies on related heterocyclic compounds like pyrido[1,2-a]pyrimidine (B8458354) derivatives have been crucial in optimizing their biological activity against diseases such as cancer. benchchem.com
For pyran-diones, this strategy would involve synthesizing a library of analogues with systematic modifications to the core structure and peripheral substituents. The biological activity of these analogues would then be evaluated, and the results used to build a comprehensive SAR model. For example, studies on fused pyran derivatives have shown that specific substitutions can increase potency against breast cancer cell lines by up to three-fold. nih.gov The insights gained from these SAR studies, combined with molecular docking of the compounds into the active sites of target proteins, can guide the rational design of next-generation derivatives with enhanced efficacy and selectivity. nih.govnih.gov
Advanced Computational Methodologies in Pyran-Dione Research
The integration of advanced computational tools is set to revolutionize research into pyran-dione compounds. In silico methods, including molecular docking, Density Functional Theory (DFT) calculations, and molecular dynamics (MD) simulations, provide powerful means to predict and understand the behavior of these molecules at an atomic level. scirp.orgresearchgate.net
DFT calculations have already been successfully used to study the molecular and supramolecular structures of pyran-2,4-dione derivatives, confirming their most stable tautomeric forms and analyzing intramolecular hydrogen bonds. mdpi.com Such computational studies can predict molecular properties, reactivity descriptors, and spectroscopic signatures, which can be invaluable for characterizing newly synthesized compounds. mdpi.comqu.edu.qa Furthermore, computational approaches can accelerate the discovery process; for instance, computer-assisted synthetic planning and machine learning models can help identify optimal substrates and reaction pathways for complex molecules, complementing traditional experimental investigation. yale.edu Molecular docking studies, as performed for pyrano[2,3-d]pyrimidine derivatives targeting the PARP-1 enzyme, can predict binding affinities and interaction modes with biological targets, guiding the optimization of lead compounds. rsc.org
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating molecular structure, stability, and electronic properties of pyran-2,4-dione derivatives. | Confirmed the most stable tautomeric isomers and analyzed the nature of intramolecular hydrogen bonds. | mdpi.com |
| Molecular Docking | Predicting binding modes and affinities of pyrano[2,3-d] pyrimidine (B1678525) analogues with the PARP-1 enzyme. | Identified key interactions in the enzyme's binding site to guide the design of potent inhibitors. | rsc.org |
| ADMET Studies | Analyzing the drug-likeness (Absorption, Distribution, Metabolism, Excretion, Toxicity) of chromene/pyran derivatives. | Screened for molecules with favorable pharmacokinetic properties and blood-brain barrier permeability. | researchgate.net |
| Machine Learning & DFT | Assisting in retrosynthetic analysis and evaluating the feasibility of speculative chemical transformations. | Accelerated total synthesis by identifying optimal substrates for key reactions through high-efficiency in silico screening. | yale.edu |
| In Silico Pharmacological Analysis | Evaluating the anticancer potential and metabolic profile of a complex spiro[2H-furo[3,2-c]pyran-3,2'-furan]-3',4-dione derivative. | Predicted the compound to be a selective inhibitor of CYP2C9, suggesting better absorption and clearance. | scirp.org |
Integration of Green Chemistry Principles in Future Synthetic Routes
Future synthetic chemistry must prioritize sustainability by minimizing waste and avoiding hazardous substances. mdpi.com The synthesis of pyran derivatives is an area where green chemistry principles are being actively integrated and should be a central focus for future work on this compound. researchgate.netnih.gov Key strategies include the use of multicomponent reactions (MCRs), sustainable catalysts, and environmentally benign solvents. mdpi.com
MCRs are inherently atom-economical and can be used to construct complex pyran scaffolds in a single step, reducing energy consumption and waste. researchgate.netmdpi.com Significant progress has been made in using heterogeneous and recyclable catalysts, such as magnetic nanoparticles (e.g., Fe₃O₄-MNPs), for pyran synthesis. eurekaselect.comnih.gov These catalysts are easily separated from the reaction mixture and can be reused multiple times with minimal loss of activity. eurekaselect.comresearchgate.net Moreover, the replacement of traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or aqueous ethanol mixtures is a critical advancement. researchgate.nettandfonline.comsemnan.ac.ir Methods utilizing ultrasound irradiation have also been shown to produce excellent yields of pyran derivatives in very short reaction times without the need for a catalyst. tandfonline.com
| Green Strategy | Catalyst/Condition | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Ultrasound Irradiation | Catalyst-free | EtOH:H₂O (1:1) | Excellent yields (90-99%), rapid reaction times (1-5 min), easy workup. | tandfonline.com |
| Heterogeneous Nanocatalysis | Fe₃O₄@Hydrol-PMMAn | Solvent-free | High yields (81-96%), low catalyst loading, rapid reactions (5-30 min). | researchgate.net |
| Recyclable Earth Metal Oxide | Neodymium (III) oxide (Nd₂O₃) | H₂O/EtOH (1:1) | Good yields (82-94%), low cost, simple workup, reusable catalyst. | researchgate.net |
| Electrosynthesis | Electrogenerated base | Ethanol | Mild conditions, high yields (76-92%), synthesis of nano-sized particles. | oiccpress.com |
| Aqueous Synthesis | KAl(SO₄)₂·12H₂O (alum) | Water | Lack of toxicity, short reaction times, high yields, green media. | researchgate.net |
Expanding Derivatization Strategies for Broader Academic and Industrial Applications
The versatility of the pyran scaffold lends itself to extensive derivatization, creating large libraries of compounds for screening. mdpi.com Future research should focus on expanding these strategies for the this compound core to generate novel molecules for both academic research and industrial applications. One-pot multicomponent reactions (MCRs) are a powerful tool for this purpose, allowing for the efficient synthesis of poly-functionalized pyran derivatives from simple starting materials. benthamdirect.comnih.gov
By varying the starting aldehydes, active methylene (B1212753) compounds, and β-dicarbonyl components in these reactions, a vast chemical space can be explored. benthamdirect.commdpi.com This approach is highly valuable for generating compound libraries for high-throughput screening in drug discovery programs. Beyond medicine, pyran derivatives have applications in materials science. For example, certain pyran derivatives are aggregation-induced emissive (AIE) and have been designed as high-contrast mechanochromic materials for use in sensors or smart materials. chinesechemsoc.org Other derivatives are used in the development of fluorescent dyes and organic light-emitting diodes (OLEDs). benchchem.comresearchgate.net Expanding the derivatization of this compound could lead to new materials with unique photophysical properties for a range of industrial uses.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying complex biological systems, allowing for the visualization and functional analysis of specific biomolecules. The pyran-dione scaffold is a promising starting point for the design of novel chemical probes. ontosight.ai For instance, a naphthopyran-benzothiazole hybrid has been designed as a highly selective fluorescent and colorimetric probe for cyanide detection in aqueous solutions. bohrium.com Similarly, 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione derivatives have been employed in the development of fluorescent probes for labeling and imaging biological molecules. benchchem.com
Future work could focus on modifying the this compound structure to create probes that can selectively bind to and report on the activity of specific enzymes or the presence of certain ions within a cellular environment. By attaching fluorophores or other reporter groups to the pyran-dione core, researchers can develop tools for real-time imaging in living cells. The development of such probes would not only advance our understanding of fundamental biology but also aid in the validation of new drug targets.
Exploration of Novel Pyran-Dione Scaffolds and Fused Ring Systems
The inherent reactivity and structural versatility of the pyran-dione core have established it as a valuable building block in synthetic and medicinal chemistry. researchgate.netbenchchem.com Future research is increasingly focused on the design and synthesis of novel pyran-dione scaffolds and the construction of complex fused ring systems. This exploration aims to expand the accessible chemical space, leading to compounds with unique three-dimensional architectures and potentially new biological activities.
A significant area of research involves the use of pyran-2-one derivatives, such as dehydroacetic acid (DHA) and triacetic acid lactone (TAL), as precursors for a wide array of heterocyclic compounds. researchgate.netimist.ma These molecules serve as powerful scaffolds for developing new heterocyclic systems through rearrangement reactions that involve the opening of the pyran nucleus when exposed to various nucleophiles. researchgate.net This strategy allows for the fusion of the pyran ring with other heterocyclic systems, including pyrrole, furan (B31954), pyrazole (B372694), isoxazole, pyridine (B92270), and quinoline, among others. imist.ma
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for synthesizing complex pyran-based structures in a single step. researchgate.net For instance, a one-pot, three-component condensation of an arylaldehyde, malononitrile (B47326), and a suitable active methylene compound (like barbituric acid or 8-hydroxyquinoline) is a common method to produce various 2-amino-4H-pyran derivatives and fused systems like pyrano[2,3-d]pyrimidine diones. researchgate.netnih.gov These methods are often praised for their high efficiency and the ability to create diverse molecular libraries. nih.gov
The development of fused ring systems incorporating the pyran-dione motif is a key paradigm. These annelated structures often exhibit significant pharmacological properties. nih.gov Examples of such explored systems include:
Pyrano[2,3-d]pyrimidines: These fused systems, derived from the reaction of barbituric acid derivatives with arylidenemalononitriles, have attracted considerable attention for their wide range of biological activities. nih.gov
Furo[3,2-c]pyran-3,4-diones: Novel furopyran-dione fused heterocycles have been synthesized through a one-pot reaction involving α-brominated dehydroacetic acid and benzaldehydes. researchgate.net
Pyrano[3,2-c]quinolones: This structural motif is found in alkaloids and possesses important pharmacological and therapeutic activities. mdpi.com Libraries of carbohydrate-fused pyrano[3,2-c]quinolone structures have been synthesized to explore their antiproliferative activities. mdpi.com
Naphthopyranones: Complex molecules like Naphtho(1,8-bc)pyran-2,7-dione feature a pyran ring fused to a naphthalene (B1677914) moiety, creating a rigid structure with potential therapeutic applications. ontosight.ai
Pyran-linked Hybrids: Researchers have designed and synthesized novel hybrids linking pyran to other pharmacologically important scaffolds, such as phthalazinone and pyrazole, through multicomponent reactions. frontiersin.org
The table below summarizes some of the novel scaffolds and fused systems being explored.
| Scaffold/Fused System | Core Structure | Synthetic Strategy | Key Research Finding |
| Pyrano[2,3-d]pyrimidine dione | Pyran ring fused with a pyrimidine-2,4-dione | Three-component reaction of barbituric acid, malononitrile, and aromatic aldehydes. nih.gov | The synthesis is highly efficient under solvent-free conditions, yielding compounds with diverse pharmacological potential. nih.gov |
| Furo[3,2-c]pyran-3,4-dione | Furan ring fused with a pyran-3,4-dione | One-pot diastereoselective reaction of α-brominated dehydroacetic acid and benzaldehydes. researchgate.net | The reaction proceeds via a furan-3-one five-membered ring closure mechanism. researchgate.net |
| Pyrano[3,2-c]quinolone | Pyran ring fused with a quinolone | Microwave-assisted intramolecular Knoevenagel condensation. mdpi.com | This core is a structural motif in alkaloids with significant pharmacological activities. mdpi.com |
| Naphthopyranone | Pyran ring fused to a naphthalene moiety | Not specified in detail, but involves a complex fused ring system. | The unique, rigid structure contributes to diverse biological activities, including potential anticancer and anti-inflammatory properties. ontosight.ai |
| Pyran-linked Phthalazinone-Pyrazole | Pyran linking phthalazinone and pyrazole moieties | Facile one-pot three-component reaction using L-proline as a catalyst. frontiersin.org | The resulting hybrid molecules have shown cytotoxic activity against various cancer cell lines. frontiersin.org |
Future exploration will likely continue to leverage multicomponent reactions and novel catalytic systems to build increasingly complex and diverse pyran-dione-based molecules. orientjchem.org The systematic investigation of these new scaffolds and fused rings is crucial for uncovering the next generation of compounds with tailored chemical properties and biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
